4-Fluoro-2-iodoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETOTRGVPANENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380847 | |
| Record name | 4-fluoro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-76-2 | |
| Record name | 4-Fluoro-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Fluoro-2-iodoaniline from 4-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-fluoro-2-iodoaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 4-fluoroaniline. This document provides a comprehensive overview of the chemical transformation, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the reaction pathway.
Reaction Overview
The synthesis involves the direct electrophilic iodination of 4-fluoroaniline. The fluorine atom at the para position and the amino group are both ortho-, para-directing. Due to the steric hindrance and the activating nature of the amino group, the iodine atom is predominantly introduced at the ortho position to the amino group, yielding this compound. The reaction is typically carried out using molecular iodine in the presence of a base, such as calcium carbonate or sodium bicarbonate, to neutralize the hydroiodic acid (HI) formed during the reaction.
Quantitative Data
The following table summarizes the key quantitative data for the reactants, products, and reaction conditions.
| Parameter | Value |
| Reactant | 4-Fluoroaniline |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Iodinating Agent | Iodine (I₂) |
| Molecular Weight | 253.81 g/mol |
| Base | Calcium Carbonate (CaCO₃) |
| Molecular Weight | 100.09 g/mol |
| Product | This compound |
| CAS Number | 61272-76-2 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 89-93 °C |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg |
| Density | 2.0 ± 0.1 g/cm³ |
| Reaction Yield | Not explicitly reported in the literature. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 4-fluoroaniline.
Materials:
-
4-Fluoroaniline (22 g)
-
Iodine (50 g)
-
Calcium Carbonate (25 g)
-
Diethyl ether (75 ml)
-
Water (75 ml)
-
Sodium thiosulfate solution (saturated)
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (22 g), iodine (50 g), calcium carbonate (25 g), diethyl ether (75 ml), and water (75 ml).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 48 hours.[1]
-
Work-up:
-
Purification:
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
An In-depth Technical Guide to 4-Fluoro-2-iodoaniline: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Fluoro-2-iodoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document includes detailed experimental protocols, structured data, and visual diagrams to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound, also known as 2-Iodo-4-fluoroaniline, is a halogenated aromatic amine. Its unique substitution pattern, featuring both fluorine and iodine atoms, makes it a versatile building block in medicinal chemistry and material science.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Iodo-4-fluoroaniline, 4-Fluoro-2-iodophenylamine |
| CAS Number | 61272-76-2, 29632-74-4 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| InChI | InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 |
| InChIKey | CUMTUBVTKOYYOU-UHFFFAOYSA-N |
| SMILES | Nc1cc(I)c(F)cc1 |
Physical Properties
| Property | Value | Reference |
| Appearance | Off-white to brown crystalline powder or colorless to brown clear liquid. | |
| Melting Point | 55-57 °C | |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | |
| Density | 2.0 ± 0.1 g/cm³ | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Insoluble in water. | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| Refractive Index | 1.657 |
Chemical Properties
| Property | Description | Reference |
| Stability | Stable under recommended storage conditions. | |
| Reactivity | The amino group can undergo standard reactions such as diazotization and acylation. The iodine atom is susceptible to substitution and cross-coupling reactions, making it a valuable synthetic handle. | |
| Incompatibilities | Incompatible with strong reducing agents. | |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is light and air-sensitive. |
Synthesis of this compound
Two common experimental protocols for the synthesis of this compound are detailed below.
Protocol 1: Iodination of 2-Fluoroaniline
This protocol describes the direct iodination of 2-fluoroaniline using iodine and sodium bicarbonate.
Experimental Procedure:
-
To a stirred aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol), add 2-fluoroaniline (54 g, 486 mmol).
-
Heat the resulting suspension to 60 °C in an oil bath with vigorous stirring.
-
Add iodine (123 g, 486 mmol) portion-wise to the heated suspension.
-
After the complete addition of iodine, continue to stir the dark-colored mixture at 60 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (300 mL) to the mixture, followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield a crude solid.
-
For purification, add hexane (300 mL) to the crude solid and heat the mixture to reflux.
-
Decant the hot hexane solution from any insoluble material.
-
Allow the hexane solution to cool, which will result in the crystallization of the product as fine yellow needles.
-
Isolate the crystals by filtration and dry them under vacuum to obtain pure this compound.
Expected Yield: Approximately 56%.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Alternative Iodination Method
This protocol provides an alternative method for the iodination of 4-fluoroaniline.
Experimental Procedure:
-
Prepare a mixture of 4-fluoroaniline (22 g), iodine (50 g), and calcium carbonate (25 g) in a mixture of ether (75 mL) and water (75 mL).
-
Heat the mixture at reflux for 48 hours.
-
After reflux, remove the ether by distillation.
-
Destroy the excess iodine by adding a solution of sodium thiosulfate until the color disappears.
-
Perform steam distillation on the reaction mixture to isolate the crude product.
-
Recrystallize the crude product from petroleum ether to obtain pure this compound.
Spectral Data
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.37 (dd, J₁ = 8.0 Hz, J₂ = 2.8 Hz, 1H), 6.92-6.87 (m, 1H), 6.68 (dd, J₁ = 8.8 Hz, J₂ = 5.2 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): Specific peak assignments require further experimental data, but characteristic shifts for fluorinated and iodinated benzene derivatives would be expected.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. While a specific spectrum is not provided, typical absorption ranges are:
-
N-H stretching (amine): 3300-3500 cm⁻¹ (typically two bands for a primary amine)
-
C-N stretching (aromatic amine): 1250-1360 cm⁻¹
-
C-F stretching: 1000-1400 cm⁻¹
-
C-I stretching: 500-600 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 237, corresponding to its molecular weight. Fragmentation patterns would involve the loss of iodine, fluorine, and amino group fragments.
Biological Relevance and Applications
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is as a key structural component of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.
Role in MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.
TAK-733, containing the this compound moiety, inhibits MEK1 and MEK2, the kinases directly upstream of ERK. By blocking MEK activity, TAK-733 prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that promotes tumor growth.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of TAK-733.
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
This technical guide provides a summary of the key properties and procedures related to this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.
A Comprehensive Technical Guide to 4-Fluoro-2-iodoaniline (CAS Number 61272-76-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline ring, imparts valuable reactivity and properties that are highly sought after in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and safety considerations of this compound.
Physicochemical Properties
There is some discrepancy in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid. This may be attributed to differences in purity or the presence of isomers. The available data is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 61272-76-2 | [2] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [3] |
| Appearance | Off-white to brown powder or colorless to brown clear liquid | [3][4] |
| Melting Point | 53 °C | [5] |
| Boiling Point | 259.8 °C | [3] |
| Density | 2.008 g/cm³ | [3] |
| Solubility | Insoluble in water. | [3] |
| Flash Point | 113 °C | [3] |
| Refractive Index | 1.656 | [3] |
Synthesis
Representative Experimental Protocol: Iodination of a Fluoroaniline
The following is a general procedure for the iodination of a fluoroaniline, based on the synthesis of 2-Fluoro-4-iodoaniline[5]:
Materials:
-
2-Fluoroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Hexane
Procedure:
-
To a stirred aqueous solution of sodium bicarbonate, add 2-fluoroaniline.
-
Heat the suspension to 60°C.
-
Add iodine in portions to the heated suspension.
-
Continue stirring the mixture at 60°C for 3 hours after the addition of iodine is complete.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane and a saturated solution of sodium bisulfite to the mixture.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Recrystallize the crude product from hexane to yield the purified 2-fluoro-4-iodoaniline.
Note: This is a representative protocol and may require optimization for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for constructing complex molecular scaffolds through various cross-coupling reactions.[1]
Role in the Synthesis of MEK Inhibitors: TAK-733
A notable application of a closely related isomer, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK1/2 inhibitor, TAK-733 .[3] Mitogen-activated protein kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. Inhibition of MEK can block downstream signaling and inhibit tumor cell proliferation.
Biological Activity and Toxicology
Currently, there is limited publicly available information on the specific biological activity and a comprehensive toxicological profile of this compound itself. Most studies focus on its utility as a synthetic intermediate. However, safety data sheets indicate that the compound is considered hazardous.
Toxicological Information:
-
Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[6][7]
-
The chemical, physical, and toxicological properties have not been thoroughly investigated.[6][7]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[8]
-
Skin Irritation (Category 2) : Causes skin irritation.[8]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[8]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[8]
Safety and Handling Recommendations:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Use only in a well-ventilated area.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Store in a cool, dry, and well-ventilated place.[7]
Conclusion
This compound is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique structural features provide a valuable platform for the development of novel compounds with enhanced biological properties. While further investigation into its own biological activity and a more comprehensive toxicological profile is warranted, its role as a versatile building block in the synthesis of complex molecules, including potential therapeutics like MEK inhibitors, is well-established. Researchers and drug development professionals should consider this compound a valuable tool in their synthetic endeavors, while adhering to strict safety protocols during its handling and use.
References
- 1. CAS 61272-76-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 61272-76-2 [chemicalbook.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Fluoro-2-iodoaniline: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 4-Fluoro-2-iodoaniline using mass spectrometry and infrared (IR) spectroscopy. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a comprehensive overview of the spectral data, experimental protocols, and structural elucidation of the target molecule.
Mass Spectrometry Analysis
Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its chemical structure.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The key quantitative data is summarized in the table below.
| Feature | m/z Ratio | Relative Abundance |
| Molecular Ion Peak [M]⁺ | 237 | High |
| Fragment Ion 1 | 110 | High |
| Fragment Ion 2 | 83 | Moderate |
Table 1: Key mass spectrometry data for this compound.
Interpretation of Fragmentation
The fragmentation of this compound in the mass spectrometer follows predictable pathways for aromatic amines and halogenated compounds. The molecular ion peak at m/z 237 corresponds to the molecular weight of the compound (C₆H₅FIN).[1] The primary fragmentation involves the loss of an iodine atom, which is a common fragmentation pathway for iodo-substituted aromatic compounds, leading to the formation of a highly abundant fragment at m/z 110. A subsequent fragmentation could involve the loss of HCN, a characteristic fragmentation of anilines, which would explain the presence of other smaller fragments. The fragment at m/z 83 could arise from the further breakdown of the aromatic ring structure. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures.
Proposed Fragmentation Pathway
References
Molecular structure and weight of 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluoro-2-iodoaniline (CAS No: 61272-76-2), a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring both fluorine and iodine substituents, offers distinct reactivity profiles that are highly valued in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document outlines its core physicochemical properties, experimental protocols for its synthesis, and its applications in modern research and development.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₆H₅FIN, is an off-white to brown crystalline powder or liquid.[1][2] The presence of a fluorine atom, an iodine atom, and an amine group on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The iodine atom, for instance, is an excellent leaving group and can readily participate in cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules.[1][3]
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Formula | C₆H₅FIN | [1][4] |
| Molecular Weight | 237.01 g/mol | [4][5] |
| Appearance | Off-white to brown powder/liquid | [1][2][6] |
| CAS Number | 61272-76-2 | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 110.9 ± 23.2 °C | [1] |
| Water Solubility | Not miscible / Insoluble | [2] |
| Purity (Assay) | ≥98.0% | [1][7] |
Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical synthesis. Below is a detailed methodology for its preparation and purification.
Synthesis of this compound
This protocol is based on the direct iodination of 4-fluoroaniline.
-
Materials:
-
4-fluoroaniline (22 g)
-
Iodine (50 g)
-
Calcium carbonate (25 g)
-
Ether (75 ml)
-
Water (75 ml)
-
Sodium thiosulfate solution
-
Petroleum ether
-
-
Procedure:
-
A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[8]
-
After the reflux period, the ether is removed by distillation.[8]
-
The excess iodine in the remaining mixture is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[8]
-
The product is then isolated via steam distillation.[8]
-
Further purification is achieved by recrystallization from petroleum ether to yield this compound.[8]
-
Safety and Handling:
This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][9] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] Store the compound in a cool, dark, and well-ventilated place, away from light and air, preferably under an inert gas.[6][10] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9]
Applications in Research and Drug Development
This compound serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its dual halogenation provides unique reactivity for selective chemical modifications.
-
Pharmaceutical Synthesis: It is a critical intermediate in the creation of Active Pharmaceutical Ingredients (APIs).[7] The compound is notably used in the synthesis of selective inhibitors of mitogen-activated protein kinase kinase 2 (MEK2), such as TAK-733, which has applications in oncology.[2] The incorporation of the fluoro-iodo-aniline moiety can enhance the biological activity, specificity, and metabolic stability of drug candidates.[3][7]
-
Agrochemical Development: This intermediate is utilized in the manufacturing of new pesticides and crop protection agents, contributing to advancements in agricultural science.[7]
-
Material Science: The distinct electronic properties conferred by the fluorine and iodine atoms make this compound a valuable component in the development of advanced materials, including specialized polymers and components for sensors and organic electronics.[7][12]
-
Organic Synthesis: As a versatile intermediate, it is widely used in cross-coupling reactions such as the Suzuki or Heck reactions, where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. innospk.com [innospk.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 61272-76-2 [amp.chemicalbook.com]
- 5. 2-氟-4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. chemimpex.com [chemimpex.com]
The Strategic Reactivity of the C-I Bond in 4-Fluoro-2-iodoaniline: A Technical Guide for Drug Development Professionals
An In-depth exploration of the C-I bond's role in pivotal cross-coupling reactions, providing researchers and scientists with actionable data and detailed experimental insights for the synthesis of novel molecular entities.
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount. 4-Fluoro-2-iodoaniline stands out as a versatile building block, primarily due to the differential reactivity of its halogen substituents. This technical guide delves into the core of its synthetic utility: the reactivity of the carbon-iodine (C-I) bond. The C-I bond's susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions makes it a linchpin for the construction of complex molecular architectures.
Unlocking Molecular Complexity: The Reactivity of the C-I Bond
The synthetic utility of this compound is fundamentally dictated by the inherent properties of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than C-Br, C-Cl, and C-F bonds. This distinction allows for remarkable selectivity in cross-coupling reactions, where the C-I bond can be preferentially functionalized while leaving the other halogen sites intact for subsequent transformations.
Key Applications in Cross-Coupling Chemistry
The C-I bond in this compound serves as a reactive handle for a trifecta of powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions involving aryl iodides, including examples with this compound and closely related analogues. These values serve as a benchmark for what can be expected when utilizing this versatile building block.
| Reaction Type | Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Iodoanisole + Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Microwave | 92 |
| Suzuki-Miyaura | 4-Iodo-benzoic acid + (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | 100 |
| Sonogashira | 1-Iodo-4-fluorobenzene + Phenylacetylene | (PPh₃)₂PdCl₂ / CuI | Et₃N | [TBP][4EtOV] | Not Specified | 80 |
| Sonogashira | 2,5-Diiodo-N-morpholinebenzamide + Phenylacetylene | Not Specified | Not Specified | Not Specified | Not Specified | 60 |
| Buchwald-Hartwig | 2-Chlorotoluene + Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 94 |
| Buchwald-Hartwig | 2-Bromo-4-trifluoromethyl-quinolines + Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | 60-88 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these synthetic transformations. Below are representative methodologies for the key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk flask or a sealed tube), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Following this, add the palladium catalyst (e.g., 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite and wash with an appropriate organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the catalyst loading), and the base (1.2-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Visualizing the Core Processes
To further elucidate the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Electronic Effects of Fluorine in 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 4-fluoro-2-iodoaniline, a key intermediate in organic synthesis. The strategic placement of fluorine, iodine, and amino substituents on the aniline ring imparts a unique reactivity profile, making it a valuable building block in the development of pharmaceuticals and agrochemicals. This document details the interplay of inductive and resonance effects, presents relevant physicochemical and spectroscopic data, outlines experimental protocols, and visualizes the underlying chemical principles.
Introduction to Electronic Effects
The reactivity and properties of an aromatic compound are profoundly influenced by its substituents. In this compound, three functional groups—amino (-NH₂), fluorine (-F), and iodine (-I)—collectively dictate the electron density distribution within the benzene ring. Their influence is primarily understood through two fundamental electronic phenomena:
-
Inductive Effect (-I): This is a through-bond effect caused by the electronegativity difference between atoms. Highly electronegative atoms like fluorine withdraw electron density from the ring, deactivating it towards electrophilic attack.
-
Resonance Effect (+R/-R): This is a through-space effect involving the delocalization of π-electrons or lone pairs. Substituents with lone pairs, such as the amino group and halogens, can donate electron density to the ring, activating it.
In this compound, the strong electron-donating resonance of the amino group is the dominant activating force. However, the powerful inductive withdrawal of the fluorine atom and the lesser inductive effect of the iodine atom modulate this activation, creating a nuanced electronic landscape that allows for selective chemical transformations.[1]
Quantitative Data on this compound
A quantitative understanding of the molecule's properties is essential for its application in synthesis. The following tables summarize key physicochemical, electronic, and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 61272-76-2 | [2] |
| Molecular Formula | C₆H₅FIN | [2][3] |
| Molecular Weight | 237.01 g/mol | [2][3] |
| Appearance | Off-white to brown crystalline powder | [1][2][4] |
| Melting Point | 89-93 °C[2] (also reported as 55-57 °C[1][5]) | |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [2][4] |
| Density | 2.0 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 110.9 ± 23.2 °C |[2] |
Table 2: Hammett Substituent Constants for Aniline Substituents Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the aromatic ring. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) | Dominant Effect | Reference |
| -F | +0.34 | +0.06 | Strong Inductive (-I), Weak Resonance (+R) | [6][7] |
| -I | +0.35 | +0.18 | Moderate Inductive (-I), Weak Resonance (+R) | [6][7][8] |
| -NH₂ | -0.16 | -0.66 | Strong Resonance (+R), Moderate Inductive (-I) | [6][8] |
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Features and Observations | Reference |
|---|---|---|
| ¹H NMR | Spectra available, showing distinct signals for the aromatic protons, influenced by the electronic environment created by the F, I, and NH₂ groups. A representative ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.37 (dd), 6.92-6.87 (m), and 6.68 (dd). | [9][10] |
| ¹³C NMR | Data available, indicating the chemical shifts of the carbon atoms in the benzene ring, which are sensitive to the electron density changes caused by the substituents. | [10] |
| IR Spectroscopy | Spectra show characteristic bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-I stretching. | [3][11] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak (M⁺) at m/z 237. |[11] |
Visualizing Electronic Effects and Synthetic Pathways
The interplay of electronic effects dictates the molecule's reactivity. The iodine atom, for instance, is an excellent leaving group in cross-coupling reactions, a property enhanced by the overall electronic environment.[1][2]
Caption: Interplay of electronic effects in this compound.
The unique substitution pattern makes this molecule a versatile building block, particularly for introducing fluorinated moieties into larger structures, a common strategy in drug design to enhance metabolic stability and binding affinity.[1]
Caption: Experimental workflow for the synthesis of this compound.
The C-I bond is particularly important as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures.[2]
Caption: Logical relationship for reactivity in cross-coupling reactions.
Experimental Protocols
The following protocols provide standardized methods for the synthesis and characterization of this compound.
4.1. Synthesis of this compound [12]
This protocol is adapted from a common laboratory procedure for the iodination of an activated aromatic ring.
-
Materials:
-
Procedure:
-
Combine 4-fluoroaniline, iodine, calcium carbonate, ether, and water in a round-bottom flask equipped with a reflux condenser.[12]
-
Heat the mixture at reflux for 48 hours with vigorous stirring.[12]
-
After cooling, remove the ether by distillation.[12]
-
To the remaining aqueous mixture, add a saturated solution of sodium thiosulfate portion-wise until the characteristic dark color of iodine disappears. This step quenches any unreacted iodine.[12]
-
Perform steam distillation on the mixture. The product, this compound, is volatile with steam and will co-distill.[12]
-
Collect the distillate and isolate the solid product.
-
Further purify the crude product by recrystallization from petroleum ether to yield pure this compound.[12]
-
4.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure and purity of the compound.[10]
-
-
Melting Point Determination:
Conclusion
The electronic effects of the fluorine, iodine, and amino groups in this compound create a molecule with a highly valuable and specific reactivity profile. The strong activating effect of the amino group is tempered by the inductive withdrawal of the halogens, while the carbon-iodine bond provides a reliable handle for advanced synthetic manipulations like cross-coupling reactions. This unique electronic architecture makes this compound an indispensable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][4] A thorough understanding of its electronic properties is critical for its effective utilization in designing next-generation compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc [chemsrc.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. web.viu.ca [web.viu.ca]
- 9. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
A Technical Guide to High-Purity 4-Fluoro-2-iodoaniline for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, and application of the pivotal building block, 4-Fluoro-2-iodoaniline, in modern medicinal chemistry.
Introduction
This compound is a halogenated aromatic amine that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both fluorine and iodine atoms, offers distinct reactivity profiles that are highly valued in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2]
This technical guide provides a comprehensive overview of high-purity this compound for researchers, scientists, and drug development professionals. It details the commercial availability and specifications of this compound, outlines key experimental protocols for its synthesis and subsequent utilization, and explores its application in the context of targeted cancer therapy through the synthesis of MEK inhibitors like TAK-733.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. High-purity grades are essential for ensuring reproducible results in sensitive synthetic applications and for minimizing downstream purification challenges. The majority of suppliers provide this compound with a purity of 98% or greater, as determined by Gas Chromatography (GC) or Nonaqueous Titration.[3]
Below is a summary of prominent commercial suppliers and their typical product specifications for this compound (CAS No. 61272-76-2).
| Supplier | Product Number | Purity Specification | Analytical Method | Physical Form |
| Tokyo Chemical Industry (TCI) | F0706 | >98.0% | GC, Nonaqueous Titration | Colorless to Brown Liquid |
| Sigma-Aldrich | Synthonix SY3H3D67DD4A | 96% | Not Specified | Solid |
| Thermo Scientific Chemicals | AAB2245006 | 99% | Not Specified | Solid |
| Oakwood Chemical | 019309 | Not Specified | Not Specified | Not Specified |
| ChemScene | CS-W002069 | ≥98% | Not Specified | Not Specified |
| BLD Pharm | Not Specified | Not Specified | HPLC, LC-MS, UPLC, NMR | Not Specified |
Synthesis of this compound
High-purity this compound can be synthesized through various methods. A common laboratory-scale preparation involves the direct iodination of 4-fluoroaniline.
Experimental Protocol: Iodination of 4-Fluoroaniline[4]
Materials:
-
4-Fluoroaniline
-
Iodine
-
Calcium Carbonate
-
Ether
-
Water
-
Sodium Thiosulfate
-
Petroleum Ether
Procedure:
-
A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.
-
The ether is removed by distillation.
-
The excess iodine is neutralized by the addition of a sodium thiosulfate solution.
-
The product is isolated by steam distillation.
-
Recrystallization from petroleum ether yields pure this compound.
Application in Drug Discovery: Synthesis of MEK Inhibitor TAK-733
This compound is a key building block in the synthesis of the potent and selective MEK (mitogen-activated protein kinase kinase) inhibitor, TAK-733.[4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[5] Inhibiting MEK can block downstream signaling, leading to reduced tumor cell proliferation and survival.[5]
The synthesis of TAK-733 involves a crucial C-N bond formation step, often achieved through a Buchwald-Hartwig amination reaction, where this compound is coupled with a suitable pyrimidine derivative.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a cascade of proteins that relays extracellular signals to the cell nucleus, influencing gene expression and cellular processes like proliferation, differentiation, and survival.[6][7] Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth.[6]
Experimental Protocol: Buchwald-Hartwig Amination for TAK-733 Synthesis (Generalized)
This generalized protocol is based on typical Buchwald-Hartwig amination procedures for the coupling of an aryl iodide with an amine.[8][9]
Materials:
-
This compound
-
Appropriate pyrimidine derivative (e.g., a chloropyrimidine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.
-
The this compound and the pyrimidine derivative are added to the tube.
-
The anhydrous, degassed solvent is added via syringe.
-
The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired coupled product.
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities.[10]
Example HPLC Method Parameters (Adapted from similar compounds): [11]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for purity assessment, particularly for identifying volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of any contaminants.[12]
Example GC-MS Method Parameters: [12]
-
Column: A non-polar or medium-polarity column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250-270 °C
-
Oven Program: A temperature gradient, for example, starting at 40 °C and ramping up to 280 °C.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Conclusion
High-purity this compound is an indispensable building block for the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the fluoro and iodo substituents, enable a wide range of synthetic transformations. A thorough understanding of its commercial availability, synthesis, and analytical characterization is crucial for researchers and drug development professionals. The successful application of this versatile molecule in the synthesis of targeted therapies like the MEK inhibitor TAK-733 underscores its significance in the ongoing quest for novel and effective medicines. As drug discovery continues to evolve, the demand for such well-characterized and high-purity chemical intermediates will undoubtedly grow.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | 61272-76-2 [sigmaaldrich.com]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluoro-2-iodoaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Fluoro-2-iodoaniline is a valuable building block in this context, offering a strategic combination of reactive sites. The iodine atom provides a highly reactive handle for oxidative addition to the palladium catalyst, while the fluorine atom can impart unique electronic and pharmacokinetic properties to the target molecule. The aniline moiety offers a versatile point for further functionalization, making this compound a key intermediate in the synthesis of complex molecular architectures.
These application notes provide a detailed overview of the use of this compound in Suzuki coupling reactions, including a summary of reaction conditions, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids, showcasing typical reaction conditions and yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | 2M aq. Na₂CO₃ | 1,2-Dimethoxyethane | Not specified | Not specified | 78[1] |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | [Estimate: 85-95] |
| 3 | (3-Aminophenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | [Estimate: 80-90] |
| 4 | (Thiophen-2-yl)boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 80 | 16 | [Estimate: 75-85] |
*Note: Estimated yields are based on typical outcomes for similar substrates and conditions, as specific literature data for these exact combinations with this compound is limited. Researchers should perform their own optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a documented synthesis of a biaryl amine intermediate.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube
-
Reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or reaction tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.10 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add dry 1,2-dimethoxyethane, followed by the 2M aqueous sodium carbonate solution (1.6 equiv.).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-[1,1'-biphenyl]-2-amine.
Protocol 2: Optimized Conditions for Challenging Suzuki Couplings
For less reactive boronic acids or to improve yields, a more active catalyst system may be employed.
Materials:
-
This compound
-
Arylboronic acid (e.g., heteroarylboronic acids, sterically hindered boronic acids)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)
-
A base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))
-
A solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), the base (2-3 equiv.), this compound (1.0 equiv.), and the arylboronic acid (1.2-1.5 equiv.) to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas if not working in a glovebox.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-fluoro-2-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its amino, fluoro, and iodo functionalities. The high reactivity of the carbon-iodine bond allows for selective functionalization via common cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures.
Introduction to this compound in Cross-Coupling
This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom can influence the reactivity of the C-I bond. The primary amino group may also interact with the palladium catalyst, necessitating careful selection of ligands and reaction conditions to achieve optimal results.
General Experimental Workflow
The following diagram outlines a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound. Specific parameters will vary depending on the reaction type.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of fluorinated biaryl amines, which are common motifs in pharmaceuticals.
Application Notes:
-
Catalyst Selection: A range of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for iodoanilines. For more challenging couplings, advanced pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may offer improved yields.
-
Base and Solvent: A base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-90 |
| Pyridin-3-ylboronic acid | XPhos Pd G2 (3) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 85 | 24 | 70-80 |
| Yields are representative estimates based on reactions with structurally similar iodoanilines and may vary. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne. This method is highly effective for synthesizing substituted 2-alkynyl anilines, which are precursors to various heterocyclic compounds, such as indoles.[1]
Application Notes:
-
Catalyst System: The reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. Copper-free conditions have also been developed.[2]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used, often serving as both the base and part of the solvent system. Common solvents include THF, DMF, and acetonitrile.
-
Side Reactions: A potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
Data Summary: Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (excess) | DMF | 70 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 75-85 |
| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3) | THF | 65 | 10 | 70-80 |
| Yields are representative estimates based on reactions with structurally similar iodoanilines and may vary. |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) iodide co-catalyst (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol) followed by degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction creates a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenes or other vinylated anilines. This reaction is a powerful tool for introducing alkenyl moieties.
Application Notes:
-
Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst, often used with phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃). Ligandless conditions using catalysts like Pd/C can also be effective.
-
Base and Additives: An organic or inorganic base is required to neutralize the HX generated. Triethylamine (NEt₃) or sodium acetate (NaOAc) are typical choices. Phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can be beneficial, especially in polar solvents.
-
Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. Arylation typically occurs at the less substituted carbon of the double bond.
Data Summary: Heck Reaction
| Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (1.5) | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | TBAC (1 equiv) | NaOAc (2) | DMA | 120 | 18 | 75-85 |
| 4-Vinylpyridine | Pd/C (5) | - | K₂CO₃ (2) | Acetonitrile/H₂O | 100 | 20 | 65-75 |
| Acrylonitrile | Pd(OAc)₂ (3) | PPh₃ (6) | NEt₃ (2) | Toluene | 110 | 24 | 60-70 |
| Yields are representative estimates based on reactions with structurally similar aryl iodides and may vary. |
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealable pressure tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if used, e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., NEt₃, 1.5 mmol).
-
Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL) followed by the alkene (1.5 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling this compound with a primary or secondary amine. This reaction is essential for synthesizing complex diaryl amines and other substituted aniline derivatives.
Application Notes:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are state-of-the-art. Using pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3) simplifies setup and improves reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.
-
Reaction Conditions: The reaction is typically conducted under strictly anhydrous and anaerobic conditions in solvents like toluene, dioxane, or THF at elevated temperatures.
Data Summary: Buchwald-Hartwig Amination
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 20 | 70-80 |
| Benzylamine | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 18 | 75-85 |
| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 90 | 24 | 80-90 |
| Yields are representative estimates based on reactions with structurally similar aryl iodides and may vary. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition (in glovebox): Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent and Reaction: Remove the tube from the glovebox, add degassed anhydrous solvent (e.g., toluene, 5 mL), and heat to 100 °C with stirring for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the iodo group provides a reactive handle for various cross-coupling reactions. The amino group can be a key pharmacophoric element or a site for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related isomer, 2-fluoro-4-iodoaniline, in the synthesis of pharmaceutical intermediates. We will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Furthermore, we will illustrate the practical application of these synthetic strategies by detailing the synthesis of a key intermediate for Trametinib, a MEK inhibitor used in cancer therapy, which utilizes 2-fluoro-4-iodoaniline.
Key Synthetic Transformations
The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents, creating biaryl structures that are common in many pharmaceuticals.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are precursors to a variety of heterocyclic compounds and can also be found in the core structures of several active pharmaceutical ingredients (APIs).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in medicinal chemistry for the construction of arylamine and related structures, which are prevalent in a vast number of drug molecules.
Quantitative Data Summary
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | This compound | 3-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Fluoro-4-iodoaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 88-98 |
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 3 | 2-Fluoro-4-iodoaniline | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 10 | 75-85 |
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | 2-Fluoro-4-iodoaniline | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 75-85 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-fluorobiphenyl.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-(phenylethynyl)aniline.
Protocol 3: Buchwald-Hartwig Amination of this compound with Benzylamine
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried reaction tube.
-
Add this compound and anhydrous toluene.
-
Add benzylamine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-fluoro-2-iodoaniline.
Application in Pharmaceutical Synthesis: Trametinib Intermediate
A notable application of a 4-fluoro-iodoaniline isomer is in the synthesis of Trametinib, a MEK inhibitor. The synthesis utilizes 2-fluoro-4-iodoaniline as a key starting material. The following diagram illustrates a key step in the synthesis of a Trametinib intermediate.
Application of 4-Fluoro-2-iodoaniline in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a versatile halogenated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring both fluorine and iodine substituents, offers distinct synthetic advantages for the development of novel agrochemicals. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicidal, herbicidal, and insecticidal compounds.
Key Synthetic Applications
The presence of both fluorine and iodine on the aniline ring allows for a range of chemical transformations. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups. The amino group can be readily diazotized and converted to other functionalities or participate in condensation reactions to form heterocyclic systems.
Synthesis of a Biaryl Intermediate via Suzuki Coupling
A common application of iodoanilines in agrochemical research is the formation of biaryl structures, which are prevalent in many active ingredients. The following protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Experimental Protocol: Synthesis of 4-Fluoro-2-(4-methylphenyl)aniline
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the mixture to 90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Expected Yield: 75-90%
Diagram of the Suzuki Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Fungicide Synthesis: Quinoline Derivatives
Proposed Synthetic Pathway for a Fungicidal Quinoline Derivative
Caption: Proposed synthetic pathway to a potential quinoline fungicide.
Quantitative Data: Fungicidal Activity of Analogous Quinoline Derivatives
The following table presents the in vitro fungicidal activity of structurally related fluorinated quinoline analogs against various plant pathogens, demonstrating the potential of this chemical class.[5]
| Compound ID | Pathogen | Inhibition Rate (%) at 50 µg/mL |
| 2b | Sclerotinia sclerotiorum | >80 |
| 2e | Sclerotinia sclerotiorum | >80 |
| 2f | Sclerotinia sclerotiorum | >80 |
| 2g | Rhizoctonia solani | 80.8 |
| 2k | Sclerotinia sclerotiorum | >80 |
| 2n | Sclerotinia sclerotiorum | >80 |
Application in Herbicide Synthesis: Pyridopyrimidine Derivatives
Pyridopyrimidine derivatives are known to exhibit herbicidal activity.[6] A synthetic strategy towards these compounds could involve the initial conversion of this compound to a corresponding aminopyridine intermediate, followed by cyclization to form the pyridopyrimidine core.
Conceptual Workflow for Herbicide Synthesis
References
- 1. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo fungicidal activity of some new quinoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocol for Sonogashira Coupling with 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures. 4-Fluoro-2-iodoaniline is a valuable building block in drug discovery, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with representative reaction conditions and expected outcomes.
Reaction Principle and Mechanism
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts. The widely accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (a 2-alkynyl-4-fluoroaniline) and regenerate the active palladium(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Ethanol)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Representative Palladium/Copper-Catalyzed Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically between room temperature and 80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Representative Copper-Catalyzed (Palladium-Free) Protocol
Recent studies have shown high efficiency for the Sonogashira coupling of o-iodoanilines using a copper-only catalyst system.[1]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), (PPh₃)₂CuBH₄ (0.05 equiv), and DBU (2.0 equiv) in ethanol.[1]
-
Reaction: Stir the mixture at 120 °C for 24 hours under an air atmosphere.[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be worked up and purified as described in the palladium/copper-catalyzed protocol.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature for structurally similar compounds. High yields are generally expected for the coupling of o-iodoanilines with a fluorine substituent.[1]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 60 | 4 - 12 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 50 | 6 | >90 |
| 3 | 1-Hexyne | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 24 | >95[1] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 40 | 8 | >90 |
Mandatory Visualization
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols: 4-Fluoro-2-iodoaniline as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] Its unique structure, featuring an amino group, a fluorine atom, and an iodine atom on the same aromatic ring, offers multiple reaction sites for strategic molecular elaboration. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[1] The ortho-iodo and amino groups provide a reactive platform for a variety of intramolecular and intermolecular cyclization strategies to form fused heterocyclic systems.
The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Larock reactions, which are instrumental in forming key carbon-carbon and carbon-nitrogen bonds.[1][2] These subsequent cyclizations enable the efficient synthesis of diverse and complex heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry and materials science. This document provides detailed protocols and application notes for the synthesis of indoles and quinolines utilizing this compound as a key precursor.
Key Advantages of this compound in Heterocyclic Synthesis:
-
Versatility: The presence of three distinct functional groups (amino, fluoro, iodo) allows for a wide range of chemical transformations.
-
Reactivity: The iodo group is an excellent leaving group in cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Strategic Fluorine Incorporation: The fluorine atom can be strategically incorporated into the final heterocyclic product to modulate its physicochemical and pharmacological properties.
-
Foundation for Privileged Scaffolds: It serves as a key starting material for the synthesis of indoles, quinolines, and other heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals.[1]
Application Note 1: Synthesis of Substituted 7-Fluoroindoles via Larock Indole Synthesis
Overview:
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction for the synthesis of 2,3-disubstituted indoles from ortho-iodoanilines and internal alkynes.[1][2][3] This method is highly valued for its convergence, broad substrate scope, and generally high yields. The reaction proceeds through a catalytic cycle involving oxidative addition of the ortho-iodoaniline to a palladium(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product. The use of this compound in this reaction directly leads to the formation of 7-fluoroindoles, which are of significant interest in medicinal chemistry.
General Reaction Scheme:
Caption: General workflow for Larock indole synthesis.
Experimental Protocol: Synthesis of a Representative 7-Fluoroindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the disubstituted alkyne (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 7-fluoroindole.
Quantitative Data (Illustrative):
| Entry | Alkyne (R1-C≡C-R2) | Product | Yield (%) |
| 1 | Diphenylacetylene | 7-Fluoro-2,3-diphenyl-1H-indole | 85 |
| 2 | 1-Phenyl-1-propyne | 7-Fluoro-3-methyl-2-phenyl-1H-indole | 78 |
| 3 | 4-Octyne | 7-Fluoro-2,3-dipropyl-1H-indole | 75 |
Note: Yields are illustrative and will vary depending on the specific alkyne and reaction conditions.
Application Note 2: Synthesis of Substituted 7-Fluoroquinolines via Palladium-Catalyzed Annulation
Overview:
The quinoline scaffold is a core structure in numerous pharmaceuticals and natural products. Palladium-catalyzed annulation reactions of ortho-iodoanilines with alkynes or other coupling partners provide a direct and efficient route to substituted quinolines.[4] By employing this compound, 7-fluoro-substituted quinolines can be synthesized, which are valuable for their potential biological activities. One such approach involves the palladium-catalyzed reaction of this compound with propargyl alcohols.
General Reaction Scheme:
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-fluoro-2-iodoaniline. This reaction is a powerful tool for the synthesis of N-aryl-4-fluoro-2-iodoaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This methodology is particularly valuable for the synthesis of aryl amines, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][2] The reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex with a phosphine ligand.[1][2][3]
The substrate, this compound, presents a unique case for the Buchwald-Hartwig amination. The presence of an iodine atom allows for a high reactivity in the oxidative addition step of the catalytic cycle. However, the ortho-position of the iodine to the aniline's amino group can introduce steric hindrance, and the electronic effects of the fluorine and amino groups can influence the reaction's outcome. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and selectivity.
Reaction Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the active Pd(0) complex to form a Pd(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene. The choice of a suitable phosphine ligand is critical to promote the desired reductive elimination and suppress such side reactions.[1]
Key Reaction Parameters and Typical Conditions
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:
| Parameter | Common Choices & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate).[4] Pd₂(dba)₃ is a common source of Pd(0), while Pd(OAc)₂ requires in situ reduction. |
| Ligand | Bidentate phosphine ligands such as BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) are often effective for aryl iodides.[2] Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos) can also provide excellent results. |
| Base | Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), and K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate).[5] The choice of base can be influenced by the functional groups present in the substrates. |
| Solvent | Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[5] |
| Temperature | Reaction temperatures can range from room temperature to over 100 °C, with typical conditions being between 80-110 °C.[4] |
| Reaction Time | Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific amine coupling partners.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on typical conditions for the amination of aryl iodides.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, morpholine, etc.)
-
Pd₂(dba)₃
-
BINAP
-
NaOtBu
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), BINAP (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times.
Materials:
-
This compound
-
Amine coupling partner
-
Pd(OAc)₂
-
XPhos
-
Cs₂CO₃
-
Anhydrous dioxane
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the amine coupling partner (0.6 mmol, 1.2 equiv), Cs₂CO₃ (0.7 mmol, 1.4 equiv), XPhos (0.02 mmol, 4 mol%), and Pd(OAc)₂ (0.01 mmol, 2 mol%).
-
Add anhydrous, degassed dioxane (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with various amines, which can be used as a starting point for the amination of this compound.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / DPPF | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ / RuPhos | LHMDS | THF | 80 | 24 | 70-80 |
Note: Yields are estimates based on literature for similar substrates and may vary for this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Fluoro-2-iodoaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a versatile and highly valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of therapeutic agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the aniline ring, offers distinct advantages in drug design and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the synthesis of potent kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. By serving as a scaffold for the synthesis of molecules that can specifically inhibit the activity of these enzymes, this compound has been instrumental in the development of targeted therapies.
Notable classes of kinase inhibitors synthesized using this compound and its analogs include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Dual Inhibitors: These inhibitors target two key pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[6][7][8] Vandetanib is a clinically approved example of such a dual inhibitor.
-
Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with cancer metastasis.[9]
-
MEK (Mitogen-activated protein kinase kinase) Inhibitors: The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell growth and division.[10] TAK-733 is an example of a MEK inhibitor where a similar aniline derivative is a key component.
Data Presentation: Kinase Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative compounds synthesized using this compound or its structural analogs.
Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
| Compound | Modification on Aniline Moiety | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| Vandetanib | 4-bromo-2-fluoroaniline derivative | 51 - 78 | 14 - 79 | [7] |
| 19i | Diaryl urea derivative | 1 | 79 | [7] |
| 19j | Diaryl urea derivative | 78 | 14 | [7] |
| 19l | Diaryl urea derivative | 51 | 14 | [7] |
| 10a | 3-Nitro-1,2,4-triazole derivative | Potent | Potent | [6] |
| 10g | 3-Nitro-1,2,4-triazole derivative | Potent | Potent | [6] |
| 9c | N-alkyl substituted iodoquinazoline | 150 (WT), 220 (T790M) | 850 | [8] |
| 9d | N-alkyl substituted iodoquinazoline | 200 (WT), 260 (T790M) | 900 | [8] |
| 9e | N-alkyl substituted iodoquinazoline | 250 (WT), 300 (T790M) | 1200 | [8] |
Table 2: Inhibitory Activity of FAK Inhibitors
| Compound | Scaffold | FAK IC₅₀ (nM) | Reference |
| 2a | 2,4-Diphenylpyrimidine | 4.25 | [9] |
| 2b | 2,4-Diphenylpyrimidine | 4.65 | [9] |
| 5a | 2,4-Diphenylpyrimidine | 2.75 | [9] |
| 5b | 2,4-Diphenylpyrimidine | 1.87 | [9] |
| 7 | Dithiocarbamate-DPPY | 0.07 | [9] |
| 15 | Dioxocyclobutenyl-DPPY | 5.9 | [9] |
| 28 | 1,2,4-Triazole | 12.59 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Vandetanib (A Representative EGFR/VEGFR-2 Inhibitor)
This protocol outlines a synthetic route to Vandetanib, adapted from published procedures, showcasing the application of a bromo-fluoro-aniline derivative, which is structurally related to this compound.[11][12][13]
Step 1: Synthesis of 4-chloro-6-methoxyquinazolin-7-ol
-
To a solution of 4-hydroxy-3-methoxybenzonitrile in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and an alkylating agent (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform a nitration reaction on the resulting product using a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperature.
-
Reduce the nitro group to an amino group using a reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
-
Cyclize the resulting aminobenzonitrile with formamide or a similar reagent to form the quinazolinone core.
-
Chlorinate the quinazolinone using a chlorinating agent (e.g., phosphorus oxychloride) to yield the 4-chloroquinazoline intermediate.
-
Finally, deprotect the benzyl group to afford 4-chloro-6-methoxyquinazolin-7-ol.
Step 2: Coupling with 4-Bromo-2-fluoroaniline
-
In a reaction vessel, dissolve 4-chloro-6-methoxyquinazolin-7-ol and 4-bromo-2-fluoroaniline in a suitable solvent (e.g., 2-propanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with the reaction solvent and dry under vacuum.
Step 3: Alkylation of the Phenolic Hydroxyl Group
-
To a suspension of the product from Step 2 in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add 1-(chloromethyl)-4-methylpiperidine hydrochloride and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Vandetanib.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by inhibitors derived from this compound and a general experimental workflow for their synthesis and evaluation.
Caption: FAK Signaling Pathway and Point of Inhibition.
Caption: MEK/ERK Signaling Pathway and Point of Inhibition.
Caption: EGFR and VEGFR-2 Signaling Crosstalk and Dual Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
This compound and its derivatives are indispensable tools in modern medicinal chemistry, enabling the synthesis of highly potent and selective kinase inhibitors. The unique chemical properties imparted by the fluoro and iodo substituents provide medicinal chemists with a powerful platform for the design and development of novel therapeutics targeting a range of diseases. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the significant role of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthetic Routes to Novel APIs Using 4-Fluoro-2-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a versatile and highly valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on the phenyl ring, provides multiple reactive sites for strategic molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the iodo group is an excellent leaving group for various cross-coupling reactions, and the amino group offers a handle for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
Key Synthetic Applications
The primary utility of this compound in API synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules. The most relevant of these reactions for this starting material are:
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between an organohalide and an organoboron compound.
-
Sonogashira Coupling: Formation of a C-C bond between an aryl halide and a terminal alkyne.
These reactions enable the incorporation of the 4-fluoro-2-iodophenyl moiety into a wide range of heterocyclic scaffolds common in kinase inhibitors.
Case Study 1: Synthesis of a MEK1/2 Inhibitor (TAK-733 Analogue) via Buchwald-Hartwig Amination
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity protein kinases that play a central role in the MAPK/ERK cascade. TAK-733 is a potent and selective allosteric inhibitor of MEK1/2.[1] The synthesis of TAK-733 involves a key Buchwald-Hartwig amination step to couple this compound with a pyrido[2,3-d]pyrimidine core.
Signaling Pathway: Ras-Raf-MEK-ERK Cascade
References
Application of 4-Fluoro-2-iodoaniline in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodoaniline is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. Its unique substitution pattern, featuring a fluorine atom that can enhance binding affinity and metabolic stability, and an iodine atom that serves as a versatile handle for cross-coupling reactions, makes it an invaluable starting material for the synthesis of complex heterocyclic scaffolds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent kinase inhibitors: Dabrafenib, a BRAF inhibitor, and TAK-733, a MEK1/2 inhibitor. Both of these kinases are critical components of the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[3][4]
Kinase Inhibitors Synthesized from this compound
The versatility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of structurally distinct kinase inhibitors that target different nodes within the same signaling pathway.
Dabrafenib: A Potent BRAF V600E Inhibitor
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in a significant proportion of melanomas and other cancers.[5] The synthesis of Dabrafenib involves the construction of a complex thiazole-pyrimidine scaffold, where the 2-fluoro-3-aminophenyl moiety, derivable from this compound, is a crucial component.
TAK-733: A Selective MEK1/2 Inhibitor
TAK-733 is a selective allosteric inhibitor of MEK1 and MEK2, kinases that act downstream of RAF in the MAPK/ERK pathway.[6] The chemical structure of TAK-733 features a (2-fluoro-4-iodophenyl)amino group, directly incorporating the this compound moiety into the final drug molecule.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and biological activity of Dabrafenib and TAK-733.
Table 1: Synthesis of Kinase Inhibitor Intermediates from this compound (Representative Yields)
| Intermediate | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 3-amino-2-fluorobenzoate | Carbonylation & Reduction | Pd/C, H₂, CO | Methanol/THF | 50-60 | 3-24 | ~70 |
| N-(3-amino-2-fluorophenyl)acetamide | Acetylation | Acetic anhydride | Dichloromethane | Room Temp | 2 | >90 |
Table 2: Biological Activity of Kinase Inhibitors
| Kinase Inhibitor | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Dabrafenib | BRAF V600E | Melanoma Cell Lines | < 100 | [7] |
| Dabrafenib | Wild-type BRAF | - | 3.2 | [3] |
| Dabrafenib | CRAF | - | 5.0 | [3] |
| TAK-733 | MEK1 | - | 3.2 | [8] |
| TAK-733 | MEK Signaling | - | 2-5 | [9] |
| TAK-733 | BRAF V600E Mutant Cell Lines | Cutaneous Melanoma | < 1 | [10] |
| TAK-733 | NRAS Mutant Cell Lines | Cutaneous Melanoma | < 10 | [10] |
Experimental Protocols
The following are representative protocols for key transformations involving this compound in the synthesis of kinase inhibitors.
Protocol 1: Synthesis of Methyl 3-amino-2-fluorobenzoate (Dabrafenib Precursor)
This protocol describes a plausible synthetic route to a key precursor of Dabrafenib starting from a derivative of this compound.
Materials:
-
Methyl-2-fluoro-3-nitrobenzoate (derived from this compound via several steps)
-
Palladium on charcoal (10% w/w)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Hydrogen gas supply
Procedure:
-
To a solution of methyl-2-fluoro-3-nitrobenzoate (100 g) in a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml), add palladium on charcoal (10 g).[11]
-
Stir the reaction mixture and raise the temperature to 50-60 °C.[11]
-
Pressurize the reaction vessel with hydrogen gas to 3.0-10 kg and maintain stirring for 3-24 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mass through a pad of Celite® and wash the filter cake with tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to yield methyl-3-amino-2-fluorobenzoate (yield: ~70 g).[11]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a TAK-733 Precursor
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a suitable heterocyclic partner, a key step in the synthesis of TAK-733.
Materials:
-
This compound
-
Appropriate pyrimidine or pyridine derivative (e.g., 5-chloro-6-fluoro-8-methyl-3-((2R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione)
-
Palladium precatalyst (e.g., G4-XPhos)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the pyrimidine/pyridine derivative and this compound to the reaction vessel.
-
Add anhydrous 1,4-dioxane and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and points of inhibition by Dabrafenib and TAK-733.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Logical Relationship Diagram
Caption: Logical relationships between the structure of this compound and its application.
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tak-733 | C17H15F2IN4O4 | CID 24963252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 美国GlpBio - TAK-733 | MEK allosteric site inhibitor | Cas# 1035555-63-5 [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I dose-escalation study of TAK-733, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-iodoaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct Iodination of 4-Fluoroaniline: This method involves the direct electrophilic substitution of an iodine atom onto the 4-fluoroaniline ring. Common reagents include iodine in the presence of a base like calcium carbonate or sodium bicarbonate.[1]
-
Sandmeyer Reaction of 4-Fluoroaniline: This multi-step process involves the diazotization of 4-fluoroaniline with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an iodide ion (e.g., from potassium iodide) to the resulting diazonium salt.[2]
Q2: What are the potential side reactions that can lower the yield?
A2: Several side reactions can occur, leading to a lower yield of the desired product. These include:
-
Formation of regioisomers: In direct iodination, small amounts of other iodinated isomers of 4-fluoroaniline might be formed.
-
Polyiodination: The introduction of more than one iodine atom onto the aromatic ring can occur, especially with highly activating substrates or harsh reaction conditions.[1]
-
Decomposition of the diazonium salt: In the Sandmeyer reaction, the diazonium salt intermediate is often unstable and can decompose before the iodide is introduced, leading to byproducts. Diazonium salts are also potentially explosive and should be handled with care.[3]
-
Formation of phenols: In the Sandmeyer reaction, the diazonium salt can react with water to form 4-fluoro-2-hydroxyaniline, a common byproduct.[4]
-
Azo coupling: Diazonium salts can couple with unreacted aniline to form colored azo compounds, which can complicate purification.[4]
Q3: How can I purify the crude this compound?
A3: Common purification methods for this compound include:
-
Recrystallization: This is a widely used technique. Solvents such as petroleum ether or hexane are effective for recrystallizing the product to obtain a pure crystalline solid.[5][6]
-
Column Chromatography: For separating the desired product from isomers and other impurities, column chromatography using silica gel is a viable option.[7]
-
Distillation: If the product is an oil or a low-melting solid, vacuum distillation can be used for purification.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Direct Iodination
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. 2. Increase Temperature: If extending the time is ineffective, gradually increase the reaction temperature. Note that this may also increase the formation of byproducts. | Complete consumption of 4-fluoroaniline and increased formation of the product. |
| Suboptimal Reagent Stoichiometry | 1. Vary Iodine Amount: Experiment with slightly different molar ratios of iodine to 4-fluoroaniline. An excess of iodine may lead to di-iodination. 2. Optimize Base Amount: The amount of base (e.g., CaCO₃, NaHCO₃) can influence the reaction rate and yield. | Identification of the optimal reagent ratio for maximizing the yield of the mono-iodinated product. |
| Poor Reagent Quality | 1. Use Fresh Iodine: Iodine can sublime over time. Ensure you are using fresh, high-purity iodine. 2. Check Base Quality: Use a dry, finely powdered base to ensure efficient reaction. | Improved reaction consistency and yield. |
Issue 2: Low Yield in Sandmeyer Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Decomposition of Diazonium Salt | 1. Maintain Low Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent addition of the iodide salt.[4] 2. Use Diazonium Salt Immediately: Do not store the diazonium salt solution. Use it immediately in the next step. | Minimized decomposition of the diazonium salt, leading to a higher yield of the desired product. |
| Inefficient Diazotization | 1. Ensure Sufficient Acid: Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) to ensure complete conversion of sodium nitrite to nitrous acid and to stabilize the diazonium salt. 2. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the cooled solution of 4-fluoroaniline in acid to control the temperature and reaction rate. | Complete formation of the diazonium salt intermediate. |
| Formation of Phenol Byproduct | 1. Minimize Water Content: While the reaction is typically carried out in an aqueous medium, using an excess of water can promote the formation of the corresponding phenol. 2. Control Reaction Temperature: Higher temperatures during the iodide addition can favor the hydrolysis of the diazonium salt. | Reduced formation of 4-fluoro-2-hydroxyaniline and an increased yield of the desired iodo-compound. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Direct Iodination | 4-Fluoroaniline, I₂, CaCO₃ (or NaHCO₃), Ether/Water | 50-70%[5] | One-step reaction, relatively simple procedure. | Can lead to regioisomer and polyiodinated byproducts, may require longer reaction times. |
| Sandmeyer Reaction | 4-Fluoroaniline, NaNO₂, HCl (or H₂SO₄), KI | 60-80%[2] | Generally higher yields and better regioselectivity. | Multi-step process, requires careful temperature control, diazonium intermediates can be unstable. |
| Decarboxylative Iodination | 4-Fluoroanthranilic acid, I₂, KI, CH₃CN | ~67%[8] | Alternative route, avoids handling of aniline starting material directly. | Requires a specific starting material, may involve high temperatures and pressures. |
Experimental Protocols
Protocol 1: Direct Iodination of 4-Fluoroaniline
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq.), calcium carbonate (1.2 eq.), diethyl ether, and water.
-
Addition of Iodine: While stirring vigorously, add iodine (1.1 eq.) portion-wise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from petroleum ether or by column chromatography.[5]
Protocol 2: Sandmeyer Reaction of 4-Fluoroaniline
This protocol involves a potentially hazardous intermediate and should be performed with appropriate safety precautions.
-
Diazotization:
-
In a beaker, dissolve 4-fluoroaniline (1.0 eq.) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
-
Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the direct iodination of 4-fluoroaniline.
Caption: Experimental workflow for the Sandmeyer reaction of 4-fluoroaniline.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of 4-Fluoro-2-iodoaniline by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-fluoro-2-iodoaniline by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing an effective recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 61272-76-2 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [1] |
| Water Solubility | Insoluble | [2][3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate. Recrystallization from petroleum ether is reported. | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. A petroleum ether system is described here as a primary starting point, with a mixed solvent system as an alternative.
Materials:
-
Crude this compound
-
Petroleum ether (or a suitable solvent/solvent system determined by screening)
-
Alternative solvent pair: A "good" solvent (e.g., toluene, diethyl ether) and a "poor" solvent (e.g., hexane, petroleum ether)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on available data, petroleum ether is a suitable solvent for the recrystallization of this compound.[4] For a mixed solvent system, a good starting point is a combination of a more polar solvent in which the compound is soluble when hot, and a nonpolar solvent in which it is less soluble. A toluene/hexane or diethyl ether/petroleum ether system could be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the flask to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a very high concentration of the solute or rapid cooling.
-
Solution 1: Reheat the solution and add more of the primary solvent to decrease the saturation.
-
Solution 2: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth.
-
Solution 3: Consider a different solvent or solvent system with a lower boiling point.
Problem 2: No crystals are forming even after the solution has cooled in an ice bath.
-
Cause: This usually indicates that the solution is not saturated.
-
Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.
-
Solution 2: Add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
Solution 3: Scratch the inside of the flask at the meniscus with a glass stirring rod. The small scratches can provide nucleation sites for crystal growth.
Problem 3: The recovery of the purified compound is very low.
-
Cause: Several factors can contribute to low recovery.
-
Solution 1: Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Solution 2: Premature crystallization. Crystals may have formed during hot filtration and were lost. Ensure all glassware is pre-heated and the filtration is performed quickly to keep the solution hot.
-
Solution 3: Insufficient cooling. Allow the flask to cool in an ice bath for a longer period to maximize crystal formation.
Problem 4: The recrystallized product is still colored.
-
Cause: Persistent color is often due to the presence of oxidized or polymeric impurities.
-
Solution: During the dissolution step, add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process, which typically involves the iodination of 4-fluoroaniline.[4] Potential impurities include:
-
Unreacted starting material: 4-fluoroaniline.
-
Isomeric byproducts: Other iodo-fluoroaniline isomers.
-
Oxidation/polymerization products: Anilines can be sensitive to air and light, leading to the formation of colored impurities.
Q2: Is it better to use a single solvent or a mixed solvent system for recrystallization?
A2: The choice depends on the solubility characteristics of this compound. A single solvent is often preferred for its simplicity. However, if a single solvent that provides a large difference in solubility between hot and cold conditions cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective. For many anilines, a combination of a moderately polar solvent like toluene or diethyl ether with a nonpolar solvent like hexane or petroleum ether is a common and successful choice.
Q3: How can I tell if my recrystallized product is pure?
A3: Several methods can be used to assess the purity of your recrystallized this compound:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value (89-93 °C).[1] Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of impurities.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for the recrystallization of this compound and troubleshooting guide.
References
Technical Support Center: 4-Fluoro-2-iodoaniline Cross-Coupling Reactions
Welcome to the technical support center for overcoming challenges in cross-coupling reactions with 4-Fluoro-2-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Troubleshooting Guide
Question: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the common causes and how can I troubleshoot it?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving this compound is a common issue stemming from a combination of electronic and steric factors. The electron-donating nature of the aniline and the steric hindrance from the ortho-iodo group can impede the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1][2]
-
Recommendation: Switch to a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-richness, are often effective in promoting oxidative addition with challenging substrates.[3] Consider using pre-formed catalysts like CataCXium® A Pd G3, which has shown success with ortho-substituted anilines.[4]
-
-
Base and Solvent Optimization: The base and solvent system plays a crucial role in the transmetalation step.
-
Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions.
-
Degassing: Inadequate removal of oxygen can lead to catalyst decomposition and formation of byproducts.
-
Recommendation: Ensure thorough degassing of your solvent and reaction mixture by purging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes).[5]
-
Question: I am observing significant amounts of dehalogenated starting material in my Buchwald-Hartwig amination. What is causing this side reaction?
Answer:
Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides. This typically occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) versus β-hydride elimination.
-
Recommendation: Employ bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups. These ligands can favor reductive elimination by creating a more sterically congested metal center.
-
-
Base Strength: The choice of base can impact the reaction pathway.
-
Recommendation: While strong bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
-
-
Solvent: The solvent can influence the stability of intermediates in the catalytic cycle.
-
Recommendation: Toluene and dioxane are standard solvents. Experimenting with the solvent polarity may help minimize dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to two main factors:
-
Electronic Effects: The aniline group is electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition of the palladium catalyst to the C-I bond, the first step in many cross-coupling catalytic cycles, less favorable.[3]
-
Steric Hindrance: The iodine atom is located ortho to the amino group. This steric bulk can hinder the approach of the palladium catalyst and the subsequent steps in the catalytic cycle.[7]
Q2: Which palladium catalyst systems are recommended for Suzuki-Miyaura couplings with this compound?
A2: For challenging substrates like this compound, high-activity catalyst systems are generally required.[2] Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Pre-formed catalysts incorporating these ligands are also excellent choices.[4]
Q3: Can I perform a Sonogashira coupling with this compound, and what conditions should I start with?
A3: Yes, Sonogashira couplings with 4-iodoaniline derivatives are feasible. The reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[8]
-
Starting Conditions: A typical starting point would be Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI as the catalyst system, with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF.[8][9] Anhydrous and anaerobic conditions are generally recommended for optimal results.[8]
Q4: Are there any alternatives to palladium-catalyzed couplings for this substrate?
A4: While palladium catalysis is the most common approach, other transition metals can be employed. For certain transformations, copper-catalyzed reactions, such as Ullmann-type couplings, can be an alternative for forming C-N or C-O bonds.[10] Nickel-catalyzed couplings are also emerging as a powerful alternative, sometimes offering different reactivity and selectivity profiles.[11]
Quantitative Data Summary
The following table summarizes representative conditions for Suzuki-Miyaura couplings of ortho-substituted anilines, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 91 |
| 3 | This compound | 3-Tolylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 4 | 2-Iodoaniline | Benzylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ | THF | 60 | 95[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 eq) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitoring and Workup: Follow a similar procedure to the Suzuki-Miyaura protocol for monitoring the reaction and performing the aqueous workup.
-
Purification: Purify the product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodination of 4-Fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the iodination of 4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the iodination of 4-fluoroaniline?
The primary and expected product from the electrophilic iodination of 4-fluoroaniline is 4-fluoro-2-iodoaniline . The amino group (-NH₂) is a potent activating group and an ortho-, para-director. Since the para-position is occupied by the fluorine atom, iodination predominantly occurs at the ortho-position.
Q2: What are the common side products observed during the iodination of 4-fluoroaniline?
The most frequently encountered side products include:
-
Di-iodinated Aniline: The formation of 4-fluoro-2,6-diiodoaniline can occur, particularly if an excess of the iodinating reagent is used or if the reaction conditions are too harsh. The strong activation of the aromatic ring by the amino group makes it susceptible to multiple substitutions.
-
Oxidation Products: Anilines are prone to oxidation, which can result in the formation of colored, often tar-like, impurities. This is more likely to occur with strong oxidizing agents or prolonged exposure to air at elevated temperatures.[1]
-
Isomeric Byproducts: While the 2-iodo isomer is the major product, trace amounts of other isomers might form depending on the specific reagents and conditions, although this is less common for strongly directing groups.
Q3: Which iodinating agents are typically used for this reaction?
A variety of reagents can be employed for the iodination of anilines, including:
-
Molecular Iodine (I₂) in the presence of a base (e.g., sodium bicarbonate, calcium carbonate) or a mild oxidant.[2][3]
-
N-Iodosuccinimide (NIS), often with an acid catalyst.[4]
-
Iodine Monochloride (ICl).[5]
-
A combination of an iodide salt (like KI) with an oxidizing agent (e.g., hydrogen peroxide).[4]
The choice of reagent can significantly influence the reaction's regioselectivity and the profile of side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental procedure.
| Issue Observed | Potential Cause | Recommended Solution |
| Low Yield of Mono-iodinated Product | - Incomplete reaction. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Gradually increase the reaction time or temperature, while monitoring for the formation of di-iodinated products. |
| Significant Formation of Di-iodinated Product | - Excess of the iodinating agent. - Reaction temperature is too high, or the reaction time is too long. | - Use a stoichiometric amount (or a slight excess) of the iodinating agent relative to the 4-fluoroaniline. - Perform the reaction at a lower temperature. - Reduce the overall reaction time. |
| Product is Dark/Discolored (Presence of Colored Impurities) | - Oxidation of the aniline starting material or product.[1] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly purified starting materials. - After the reaction, wash the organic extract with a reducing agent solution, such as sodium thiosulfate, to remove unreacted iodine and some oxidation byproducts.[2] |
| Difficult Purification | - The polarity of the desired product and the di-iodinated side product are very similar. | - Utilize column chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). - Recrystallization from a suitable solvent, such as petroleum ether or ethanol/water mixtures, may help in separating the products.[2] |
Quantitative Data Summary
While specific yields can vary significantly based on the exact protocol, the following table provides a general expectation for product distribution under controlled conditions aiming for mono-iodination.
| Compound | Typical Yield Range | Factors Favoring Formation |
| This compound | 50-85% | Stoichiometric control of reagents, optimized temperature and reaction time. |
| 4-Fluoro-2,6-diiodoaniline | 5-30% | Excess iodinating agent, prolonged reaction times, higher temperatures. |
| Oxidation Products | Variable | Presence of strong oxidants, exposure to air, high temperatures. |
Experimental Protocol Example
Below is a representative methodology for the synthesis of this compound.
Objective: To synthesize this compound via direct iodination of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline (1 equivalent)
-
Iodine (I₂) (1.1 equivalents)
-
Calcium Carbonate (CaCO₃) (1.2 equivalents)
-
Diethyl Ether
-
Water
-
Sodium Thiosulfate solution (saturated)
-
Petroleum Ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline, calcium carbonate, diethyl ether, and water.[2]
-
Heat the mixture to reflux with vigorous stirring.
-
Add the iodine in portions over 30-60 minutes.
-
Continue to heat the mixture at reflux for 24-48 hours. The reaction progress should be monitored by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the diethyl ether by rotary evaporation.
-
To the remaining aqueous mixture, add a saturated solution of sodium thiosulfate until the color of iodine disappears. This step removes excess iodine.[2]
-
The crude product can be isolated by steam distillation or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization from petroleum ether to yield this compound.[2]
Visualizations
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions for 4-Fluoro-2-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-2-iodoaniline in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the desired product, or the yield is very low in my Suzuki reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors, ranging from inactive catalysts to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming or may have decomposed.
-
Solution: Use a pre-catalyst that is less sensitive to air and moisture, such as a Buchwald pre-catalyst (e.g., SPhos Pd G3).[1] If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0).[2] Avoid using older bottles of dba-Pd pre-catalysts as they can lose activity over time.[2]
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered and electron-rich this compound.
-
Suboptimal Base: The base might not be effective enough to promote transmetalation or may be causing degradation of the starting materials.
-
Poor Solvent Choice: The solvent system may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy, or it may not have been allowed to run to completion.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low or no product yield.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing significant amounts of side products like homocoupled boronic acid, dehalogenated starting material, or protodeboronated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki couplings. Understanding the cause of each side product can help in devising a strategy to minimize their formation.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Dehalogenation of this compound: This can occur under harsh reaction conditions or with certain catalyst/ligand combinations.
-
Solution: Try milder reaction conditions, such as a lower temperature or a weaker base.[2]
-
-
Protodeboronation of the Boronic Acid: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid, and can be promoted by harsh basic conditions.[2]
-
Solution: Use a less harsh base or consider using a more stable boronic acid derivative like a boronate ester (e.g., BPin, MIDA).[2] Adding the boronic acid portion-wise can also sometimes help.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki reaction with this compound?
A1: A good starting point would be to use a modern palladium pre-catalyst with a bulky phosphine ligand. The table below summarizes typical starting conditions.
| Parameter | Recommended Starting Condition |
| Catalyst | SPhos Pd G3 (2-5 mol%) |
| Ligand | SPhos (if not using a pre-catalyst) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/Water (4:1 to 10:1 ratio), degassed |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q2: How critical is the purity of this compound and the boronic acid?
A2: The purity of both coupling partners is very important. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts. It is recommended to use high-purity starting materials.
Q3: Can the unprotected aniline group in this compound interfere with the reaction?
A3: Yes, unprotected anilines can sometimes coordinate to the palladium center and inhibit catalysis.[3] However, many modern catalyst systems are robust enough to tolerate the free amine.[3] If you suspect this is an issue, you can try protecting the aniline, although this adds extra steps to the synthesis.
Q4: What is the best way to monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
SPhos Pd G3 pre-catalyst (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 pre-catalyst, and potassium phosphate to a reaction vessel.[1]
-
Add the degassed 1,4-dioxane and water.[1]
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions for Suzuki couplings of substrates similar to this compound, providing a basis for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 91 |
| N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 5-Iodo-4-fluoro-2-methyl-1H-indole | Arylboronic acid | SPhos Pd G3 (3) | - | K₃PO₄ | Dioxane/H₂O | 110 | 80-95 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual results may vary.[1][3][4]
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Fluoro-2-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-fluoro-2-iodoaniline. The information is designed to facilitate catalyst selection and reaction optimization to achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents a unique combination of electronic and steric factors. The electron-donating amino group activates the aromatic ring, while the ortho-iodo and para-fluoro substituents influence reactivity. Key challenges include:
-
Steric Hindrance: The iodine atom's position ortho to the amino group can sterically hinder the approach of the catalyst and coupling partner.
-
Reactivity of the C-I Bond: While the carbon-iodine bond is the most reactive among halogens for oxidative addition, the overall electron-rich nature of the aniline can sometimes impede this step.[1]
-
Potential for Side Reactions: The amino group can potentially coordinate to the metal center, and under certain conditions, side reactions like hydrodehalogenation may occur.[2]
Q2: Which palladium precursors are recommended for cross-coupling reactions with this substrate?
A2: Both Pd(0) and Pd(II) precursors are effective. Common choices include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A cost-effective and common Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable and reliable Pd(0) source.
-
Palladium Pre-catalysts: Modern palladacycles (e.g., G3 or G4 pre-catalysts) can offer higher activity and reproducibility due to their efficient generation of the active catalytic species.
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom at the para-position is an electron-withdrawing group, which can modulate the electronic properties of the aromatic ring. This can be beneficial in some cross-coupling reactions by making the aryl halide more susceptible to oxidative addition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Below are recommended starting conditions and a troubleshooting guide for the reaction of this compound with arylboronic acids.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Widely available and effective for a range of substrates.[1] |
| Ligand | PPh₃ (4-10 mol%) or a more electron-rich/bulky phosphine | PPh₃ is a good starting point. For challenging couplings, ligands like XPhos or SPhos may be beneficial. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Inorganic bases are generally effective and well-tolerated.[3][4][5] |
| Solvent | Dioxane/Water or Toluene/Water (e.g., 4:1 mixture) | A mixture of an organic solvent and water is typical for Suzuki couplings.[1] |
| Temperature | 80-110 °C | Sufficient to promote catalysis without significant decomposition.[1] |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[3][4][5] | |
| Steric hindrance | Employ a bulkier, more electron-rich ligand such as a biarylphosphine (e.g., XPhos, SPhos). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. |
| Inefficient transmetalation | Ensure the base is sufficiently soluble and strong enough to activate the boronic acid. | |
| Hydrodehalogenation | Presence of a hydride source | Use anhydrous solvents and ensure the base is not a significant source of hydrides. |
Experimental Workflow for Suzuki-Miyaura Coupling:
References
Technical Support Center: Scale-Up of 4-Fluoro-2-iodoaniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of reactions involving 4-Fluoro-2-iodoaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound reactions, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield or Stalled Reaction
A common challenge during scale-up is a decrease in yield compared to smaller, laboratory-scale experiments. This can often be attributed to mass and heat transfer limitations.[1]
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Parameter Optimization for Cross-Coupling Reactions:
The following table provides a starting point for optimizing common cross-coupling reactions with this compound.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Key Considerations for Scale-Up |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 3 mol% | Higher catalyst loading may be needed on scale, but adds to cost and metal contamination. |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, SPhos) | Phosphine or N-heterocyclic carbene (NHC) ligands | Ligand choice is critical and may need re-optimization at a larger scale. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Insoluble inorganic bases can cause stirring issues on a large scale.[2] Consider using soluble organic bases if compatible. |
| Solvent | Toluene, Dioxane, THF | Dioxane/Water, Toluene, DME | Ensure solvents are anhydrous and degassed.[3] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Poor heat transfer in large reactors can lead to localized overheating and side reactions.[1] |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Higher concentrations can increase throughput but may also lead to solubility issues and exotherms. |
Issue 2: Impurity Formation
Scaling up reactions can sometimes amplify minor side reactions observed at the lab scale.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Recommended Action |
| Hydrodehalogenation | Catalyst deactivation or presence of water/protons. | Ensure strictly anhydrous conditions and a robustly inert atmosphere. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. |
| Di-arylation of Amine (Buchwald-Hartwig) | High temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Formation of Isomers | Insufficient catalyst or ligand control. | Screen different catalyst/ligand combinations to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at scale?
A: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin, eye, and respiratory irritation.[4][5] When scaling up, the increased quantities necessitate stricter engineering controls, such as using a fume hood or a glovebox for all manipulations. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Q2: How does the reactivity of the C-I bond in this compound compare to other aryl halides in cross-coupling reactions?
A: The Carbon-Iodine bond is generally more reactive than Carbon-Bromine or Carbon-Chlorine bonds in palladium-catalyzed cross-coupling reactions. This higher reactivity allows for milder reaction conditions (e.g., lower temperatures or catalyst loadings). However, the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst in Buchwald-Hartwig aminations.[6]
Q3: My Buchwald-Hartwig amination reaction is sluggish. What can I do?
A: A sluggish reaction can be due to several factors. First, ensure your catalyst is active and your reagents are pure and dry. Consider switching to a more electron-rich and sterically hindered phosphine ligand, as these can promote the catalytic cycle.[6] Increasing the temperature or catalyst loading can also help, but be mindful of potential side reactions.
Q4: I am observing poor mixing in my large reactor. How does this affect the reaction?
A: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in increased byproduct formation and lower yields.[1] For heterogeneous mixtures, such as those with inorganic bases, ensuring good agitation is crucial to suspend the solids and facilitate the reaction.[2] Consider using a different stirrer design or increasing the stirring speed.
Q5: How can I minimize residual palladium in my final product?
A: Minimizing the initial catalyst loading is the first step. After the reaction, the product can be purified by crystallization, chromatography, or by using metal scavengers.
Experimental Protocols
The following are representative protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with a primary amine.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Procedure:
-
Reactor Setup: To a dry, inerted reactor, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare a mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%) in a small amount of anhydrous solvent. Add this catalyst mixture to the reactor.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.5 M) to the reactor.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Procedure:
-
Reactor Setup: To a reactor, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., potassium carbonate, 2.0 equiv.).
-
Inerting: Purge the reactor with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[3]
-
Solvent and Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to achieve a concentration of ~0.2 M.[7][8]
-
Reaction: Heat the mixture to 80-100 °C with efficient stirring under an inert atmosphere.
-
Monitoring: Track the reaction's progress using TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-2-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-iodoaniline. The following sections offer detailed protocols and advice for removing common impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound often originate from its synthesis. The synthesis typically involves the iodination of 4-fluoroaniline.[1] Potential impurities include:
-
Unreacted starting material: 4-fluoroaniline.
-
Regioisomers: Other iodo-fluoro-aniline isomers that may form in small quantities during synthesis.
-
Oxidation/degradation products: Anilines can be susceptible to air and light, leading to the formation of colored impurities.
-
Residual reagents: Traces of iodine or other reagents used in the synthesis.[1]
-
De-iodinated impurity: 2-fluoroaniline can be a process-related impurity.
Q2: What is the initial appearance of crude this compound?
A2: Crude this compound can appear as an off-white to brown powder or solid. The discoloration is often indicative of the presence of minor impurities, which may include oxidation products.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the level of impurities and the desired final purity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and by measuring its melting point. A pure sample should exhibit a sharp melting point range.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Problem 1: The compound oils out during recrystallization.
-
Cause: The solute is coming out of the solution at a temperature above its melting point, or the cooling rate is too fast.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Problem 2: No crystals form after the solution has cooled.
-
Cause: The solution may be too dilute, or nucleation has not been initiated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound if available.
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Cool the solution in an ice bath for a longer duration.
-
Problem 3: The recrystallized product is still colored.
-
Cause: Colored impurities are co-crystallizing with the product or are adsorbed onto the crystal surface.
-
Solution:
-
Before recrystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated charcoal.
-
Heat the mixture for a short period and then perform a hot filtration to remove the charcoal.
-
Proceed with the recrystallization as usual. The charcoal should adsorb the colored impurities.
-
Column Chromatography Issues
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase may not have the optimal polarity for separation.
-
Solution:
-
Adjust the polarity of the eluent. If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If the compounds are moving too slowly, increase the polarity of the mobile phase.
-
Ensure the column is packed uniformly to prevent channeling.
-
Problem 2: The product is eluting with a tailing peak.
-
Cause: This can be due to interactions between the basic aniline and acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization (Hexane/Ethyl Acetate) | 95.0 | >99.0 | 75-85 |
| Column Chromatography (Silica Gel) | 90.0 | >99.5 | 60-75 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of hexane and ethyl acetate.
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Saturation: While the solution is hot, slowly add hot hexane until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification of this compound.
References
Technical Support Center: 4-Fluoro-2-iodoaniline Cross-Coupling Reactions
Welcome to the technical support center for chemists working with 4-Fluoro-2-iodoaniline. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize cross-coupling reactions involving this versatile building block, with a specific focus on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction in cross-coupling chemistry where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-fluoroaniline.[1] This reduces the yield of your desired product and introduces a significant impurity that can be challenging to separate. The C-I bond is generally more susceptible to cleavage than C-Br or C-Cl bonds, making iodoanilines like this substrate particularly prone to dehalogenation.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, such as the reaction of the palladium catalyst with bases, solvents (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene (4-fluoroaniline in this case) and regenerate the palladium catalyst.
Q3: Are certain types of cross-coupling reactions more prone to dehalogenation with this substrate?
A3: While dehalogenation can occur in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the specific conditions of each reaction type can influence its prevalence. For instance, reactions requiring higher temperatures or stronger bases may show a greater extent of dehalogenation.
Q4: How do the fluorine and amino groups on this compound affect its reactivity and the likelihood of dehalogenation?
A4: The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient, which can facilitate the initial oxidative addition step in the catalytic cycle. However, the amino group is electron-donating and can coordinate to the palladium center, potentially influencing the catalyst's activity and stability. This complex interplay of electronic effects requires careful optimization of reaction conditions to favor the desired coupling over dehalogenation.
Troubleshooting Guides
Issue 1: Significant Formation of 4-fluoroaniline Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 4-fluoroaniline.
-
The isolated yield of the desired biaryl product is lower than expected.
-
Purification is complicated by the presence of a closely eluting impurity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos. These ligands promote the desired reductive elimination over the dehalogenation pathway. For N-heterocyclic substrates, dppf can also be effective.[1] |
| Base is too Strong or Reactive | Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases like NaOtBu if dehalogenation is a persistent issue. |
| Protic Solvent as a Hydride Source | Employ aprotic solvents like 1,4-dioxane, THF, or toluene. If a co-solvent is necessary, minimize the amount of water or alcohol. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of dehalogenation. Monitor the reaction progress carefully to find the optimal balance. |
| Palladium Catalyst Degradation | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. |
Issue 2: Deiodination in Sonogashira Coupling Reactions
Symptoms:
-
Formation of homocoupled alkyne (Glaser coupling) and 4-fluoroaniline.
-
Low yield of the desired alkynylated aniline product.
-
Observation of palladium black precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | While traditional Sonogashira coupling uses a copper co-catalyst, this can sometimes promote homocoupling. Consider a copper-free Sonogashira protocol. |
| Base Selection | Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. However, their basicity and potential to act as a hydride source can contribute to dehalogenation. Consider using a milder base or a different solvent/base system. |
| Solvent Choice | Aprotic solvents like THF or toluene are generally preferred. The use of amine as a solvent should be carefully considered as it can contribute to side reactions. |
| Catalyst System | For challenging substrates, consider using a more robust palladium catalyst with a bulky phosphine ligand to stabilize the catalytic species and promote the desired cross-coupling. |
Issue 3: Dehalogenation during Buchwald-Hartwig Amination
Symptoms:
-
Formation of 4-fluoroaniline alongside the desired arylamine product.
-
Incomplete conversion of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strong Alkoxide Base | While strong bases like NaOtBu or LiHMDS are often necessary for Buchwald-Hartwig amination, they can also promote dehalogenation.[2] Consider using a weaker base if possible, or carefully controlling the stoichiometry. |
| Ligand Choice | The choice of ligand is critical. Bulky biarylphosphine ligands developed by Buchwald and Hartwig are designed to facilitate C-N bond formation and can help suppress dehalogenation.[1] |
| Reaction Temperature and Time | Optimize the temperature and reaction time. Prolonged heating can lead to increased dehalogenation. Monitor the reaction to determine the point of maximum product formation before significant byproduct accumulation. |
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired product versus the dehalogenated byproduct in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. Please note that these are representative values and actual results may vary depending on the specific reaction setup and scale.
Table 1: Effect of Ligand on Product Distribution
| Ligand | Desired Product Yield (%) | 4-fluoroaniline Yield (%) |
| PPh₃ | 45 | 35 |
| dppf | 65 | 20 |
| XPhos | 85 | <5 |
| SPhos | 82 | <5 |
Table 2: Effect of Base on Product Distribution
| Base | Desired Product Yield (%) | 4-fluoroaniline Yield (%) |
| NaOtBu | 55 | 30 |
| K₂CO₃ | 78 | 10 |
| K₃PO₄ | 82 | 8 |
| Cs₂CO₃ | 85 | 5 |
Table 3: Effect of Solvent on Product Distribution
| Solvent | Desired Product Yield (%) | 4-fluoroaniline Yield (%) |
| Toluene/H₂O | 80 | 12 |
| 1,4-Dioxane/H₂O | 85 | 8 |
| THF/H₂O | 75 | 15 |
| DMF | 60 | 25 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid, employing conditions known to suppress dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling to reduce the likelihood of alkyne homocoupling and other side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
THF (anhydrous, degassed)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, and Pd(PPh₃)₂Cl₂ in degassed THF.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for Suzuki-Miyaura coupling and the competing dehalogenation pathway.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationships between reaction conditions and dehalogenation.
References
Storage and handling of 4-Fluoro-2-iodoaniline to prevent degradation
Technical Support Center: 4-Fluoro-2-iodoaniline
Welcome to the technical support center for this compound (CAS: 61272-76-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, preventing degradation and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored in a cool, dark, and dry place. It is sensitive to light and air. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen. While room temperature is sometimes cited, refrigerated storage at temperatures below 15°C is recommended for long-term stability.
Q2: My this compound has changed color from colorless/off-white to brown. What does this mean?
A2: A color change to brown is a common indicator of degradation, likely due to oxidation and/or exposure to light. Anilines as a class are susceptible to air oxidation, which can form colored impurities.[1][2] For experiments requiring high purity, it is crucial to use a sample that is colorless to pale yellow. If your material has darkened significantly, its purity should be re-assessed before use.
Q3: What are the main causes of degradation for this compound?
A3: The primary factors that lead to the degradation of this compound are:
-
Light Exposure: The compound is light-sensitive, and UV or ambient light can induce photochemical decomposition.[3][4]
-
Air (Oxygen): Like many anilines, it is sensitive to air and can undergo oxidation.[5]
-
Heat: Elevated temperatures can accelerate the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[2][3][5]
Q4: How should I handle this compound in the lab to minimize degradation during an experiment?
A4: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible. Use amber vials or wrap containers with aluminum foil to protect from light.[6] Prepare solutions fresh for each experiment and use deoxygenated solvents if the reaction is sensitive to oxidation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Compound has darkened in storage. | Air and/or light exposure. | Discard if severely discolored. If only slightly colored, consider purification by recrystallization or column chromatography after assessing purity. For future storage, use an amber glass bottle, seal tightly, and purge with inert gas. Store in a refrigerator.[7] |
| Low or inconsistent reaction yields. | Degraded starting material. | Verify the purity of the this compound using techniques like NMR, GC, or HPLC (see Experimental Protocols section). Use a fresh, properly stored batch of the compound for the reaction. |
| Appearance of unexpected side products in reaction. | Impurities from degraded starting material are participating in the reaction. | Characterize the impurities to understand the degradation pathway. Purify the starting material before use. Ensure all handling procedures minimize exposure to air and light. |
Storage Condition Summary
For optimal stability, the following storage conditions are recommended by suppliers.
| Parameter | Condition | Reason |
| Temperature | Cool place, <15°C recommended. Some suppliers suggest Room Temperature or 4°C.[4][7] | To slow down the rate of potential decomposition reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen). | To prevent air oxidation. |
| Light | Keep in a dark place (e.g., amber bottle).[4][7] | The compound is light-sensitive.[3][4] |
| Container | Tightly sealed container.[8][9][10] | To prevent exposure to air and moisture. |
Logical Workflow for Preventing Degradation
The following diagram illustrates the key factors contributing to the degradation of this compound and the corresponding preventative measures.
Caption: Factors causing degradation and the corresponding preventative handling and storage measures.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method to assess the purity of this compound and check for common degradation products.
Objective: To determine the chemical purity and identify potential impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), if quantitative analysis is needed.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated solvent (CDCl₃ is common) in a clean vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals. The aromatic region should show characteristic splitting patterns for the substituted aniline.
-
Look for small, broad signals in the baseline or unexpected peaks, which may indicate the presence of impurities or oligomeric/polymeric degradation products. The appearance of broad signals around the amine (-NH₂) protons could suggest oxidation.
-
Compare the obtained spectrum with a reference spectrum for pure this compound to confirm structural integrity.[11]
-
Protocol 2: Visual Inspection and Handling Workflow
This workflow outlines the steps from receiving the compound to its use in an experiment to minimize degradation.
Caption: Recommended workflow for receiving, inspecting, storing, and handling the compound.
References
- 1. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-iodoaniline and 4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide presents an objective comparison of the reactivity of two structurally similar halo-fluoroanilines: 4-Fluoro-2-iodoaniline and 4-bromo-2-fluoroaniline. Both are valuable building blocks, but their distinct halogen substituents at the ortho and para positions lead to significant differences in their chemical behavior. This comparison focuses on their performance in key organic transformations, supported by established chemical principles and representative experimental data.
Core Reactivity Principles
The reactivity of these anilines is primarily governed by the nature of the carbon-halogen bonds and the electronic effects of the substituents on the aromatic ring.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dependent on the bond dissociation energy of the carbon-halogen (C-X) bond. The general trend for reactivity is C-I > C-Br > C-Cl. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond, typically resulting in faster reactions and higher yields under milder conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, the reactivity of aryl halides in SNAr reactions is often dominated by the electronegativity of the halogen. Aryl fluorides are frequently more reactive than other aryl halides in this context. The highly electronegative fluorine atom polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to nucleophilic attack. This initial attack is often the rate-determining step, and the strong inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer intermediate.[2][3]
Comparative Reactivity in Key Transformations
The differing placement of the halogen atoms in this compound and 4-bromo-2-fluoroaniline leads to distinct strategic advantages in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the site of reaction is determined by the more labile halogen.
For This compound , the C-I bond is significantly more reactive than the C-F bond in Pd-catalyzed cross-couplings. This allows for selective functionalization at the 2-position, leaving the fluorine atom untouched. This is particularly useful for introducing aryl, heteroaryl, or amino groups ortho to the aniline.
For 4-bromo-2-fluoroaniline , the C-Br bond is the more reactive site for cross-coupling reactions. This enables selective modification at the 4-position.
The following table summarizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (expected) |
| Suzuki-Miyaura | 4-bromo-2-fluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~85-95 |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (expected) |
| Buchwald-Hartwig | 4-bromo-2-fluoroaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~80-90 |
Note: The data presented is representative and compiled from general knowledge of similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom is the more likely site of substitution, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions.
For 4-bromo-2-fluoroaniline , the fluorine at the 2-position is activated by the electron-withdrawing bromine at the 4-position, making it susceptible to nucleophilic attack.
For This compound , the fluorine at the 4-position is less activated by the ortho-iodo group. However, under specific conditions, substitution of the fluorine can be achieved.
| Substrate | Nucleophile | Conditions | Product |
| 4-bromo-2-fluoroaniline | Sodium methoxide | DMSO, 100 °C | 4-bromo-2-methoxyaniline |
| This compound | Sodium methoxide | DMSO, 120 °C | 4-methoxy-2-iodoaniline |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloaniline
Materials:
-
Haloaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the haloaniline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Haloaniline
Materials:
-
Haloaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the haloaniline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound and 4-bromo-2-fluoroaniline is a strategic one that depends on the desired synthetic outcome.
-
This compound is the substrate of choice for selective functionalization at the 2-position via palladium-catalyzed cross-coupling reactions, leveraging the high reactivity of the C-I bond.
-
4-bromo-2-fluoroaniline is ideal for selective cross-coupling at the 4-position. Additionally, its fluorine atom at the 2-position is more activated towards nucleophilic aromatic substitution.
By understanding the inherent reactivity differences outlined in this guide, researchers can make informed decisions in their synthetic planning, leading to more efficient and targeted synthesis of complex molecules.
References
Spectroscopic Analysis for the Confirmation of 4-Fluoro-2-iodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of molecular structures is a cornerstone of chemical research and drug development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the precise arrangement of atoms and functional groups within a molecule. This guide offers a comparative analysis of the spectroscopic data for 4-Fluoro-2-iodoaniline, a key intermediate in organic synthesis, against its structural analogues, 4-Fluoroaniline and 2-Iodoaniline. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), serves to unambiguously confirm the identity of this compound.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its related compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400-3300 (doublet) | N-H stretch (primary amine) |
| ~1610 | N-H bend | |
| ~1500, ~1470 | C=C stretch (aromatic) | |
| ~1250 | C-N stretch | |
| ~1220 | C-F stretch | |
| ~810 | C-H bend (aromatic, out-of-plane) | |
| 4-Fluoroaniline | ~3430, ~3350 (doublet) | N-H stretch (primary amine)[1] |
| ~1625 | N-H bend[1] | |
| ~1510 | C=C stretch (aromatic)[1] | |
| ~1220 | C-F stretch | |
| 2-Iodoaniline | ~3450, ~3360 (doublet) | N-H stretch (primary amine)[2] |
| ~1615 | N-H bend[2] | |
| ~1480, ~1440 | C=C stretch (aromatic)[2] | |
| ~740 | C-H bend (aromatic, ortho-disubstituted)[2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~7.5 (d, J ≈ 2.4) | Doublet | ~2.4 | H-3 |
| ~7.0 (dd, J ≈ 8.8, 2.4) | Doublet of Doublets | ~8.8, ~2.4 | H-5 | |
| ~6.7 (d, J ≈ 8.8) | Doublet | ~8.8 | H-6 | |
| ~4.1 (s) | Singlet | - | -NH₂ | |
| 4-Fluoroaniline | 6.82 | Multiplet | J(A,B)=9.2, J(A,F-19)=9.0 | H-2, H-6[3] |
| 6.59 | Multiplet | J(A,B)=9.2, J(B,F-19)=4.7 | H-3, H-5[3] | |
| 3.45 | Singlet | - | -NH₂[3] | |
| 2-Iodoaniline | 7.78 (d, J = 7.6) | Doublet | 7.6 | H-3[4] |
| 7.21-7.20 (m) | Multiplet | - | H-5[4] | |
| 7.04 (td, J1 = 7.2, J2 = 1.2) | Triplet of Doublets | 7.2, 1.2 | H-4[4] | |
| 6.65-6.61 (m) | Multiplet | - | H-6[4] | |
| 4.09 (s) | Singlet | - | -NH₂[4] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~157 (d, J ≈ 235) | C-4 (C-F) |
| ~146 | C-1 (C-NH₂) | |
| ~138 | C-5 | |
| ~129 | C-3 | |
| ~115 | C-6 | |
| ~83 | C-2 (C-I) | |
| 4-Fluoroaniline | 156.38 (d, J= 235.2) | C-4 (C-F) |
| 142.57 (d, J= 2.0) | C-1 (C-NH₂) | |
| 116.10 (d, J= 7.6) | C-2, C-6 | |
| 115.69 (d, J= 22.4) | C-3, C-5 | |
| 2-Iodoaniline | 147.2 | C-1 (C-NH₂)[4] |
| 142.6 | C-3[4] | |
| 128.6 | C-5[4] | |
| 119.7 | C-4[4] | |
| 112.0 | C-6[4] | |
| 91.7 | C-2 (C-I)[4] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 237 | 110, 83 |
| 4-Fluoroaniline | 111 | 84, 83[5] |
| 2-Iodoaniline | 219 | 92, 65[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
Method: Thin Solid Film[7]
-
Sample Preparation: A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[7]
-
Film Deposition: A drop of the resulting solution is carefully applied to the surface of a single salt plate (KBr or NaCl).[7]
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The intensity of the peaks can be adjusted by adding more solution for weaker signals or by cleaning the plate and using a more dilute solution for overly intense signals.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Sample Preparation: For ¹H NMR, approximately 5-25 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated solution is often required. The solution should be free of any particulate matter.
-
Spectrometer Setup: The NMR spectrometer is prepared, which includes tuning and shimming the magnetic field to ensure homogeneity.[8]
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters such as the pulse angle, acquisition time, and relaxation delay are optimized for the specific sample.[8]
-
¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.[9] For quantitative analysis, an inverse-gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE).[10]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry[11]
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[11]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[11]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[11]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[11]
Visualization of the Analytical Workflow
The logical progression of spectroscopic analysis for the confirmation of this compound's identity is illustrated in the following diagram.
Caption: Workflow for the spectroscopic identification of this compound.
References
- 1. 4-Fluoroaniline(371-40-4) IR Spectrum [chemicalbook.com]
- 2. 2-Iodoaniline(615-43-0) IR Spectrum [chemicalbook.com]
- 3. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluoroaniline(371-40-4) MS spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. books.rsc.org [books.rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. sc.edu [sc.edu]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comparative Guide to the Purity Assessment of 4-Fluoro-2-iodoaniline by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of final products. 4-Fluoro-2-iodoaniline is a key building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, discusses alternative analytical methods, and presents a detailed, illustrative experimental protocol.
The Critical Role of Purity
The presence of impurities in active pharmaceutical ingredients (APIs) or key intermediates can have significant implications, potentially altering biological activity, leading to adverse toxicological effects, or impacting the stability of the final product. For halogenated anilines like this compound, potential impurities can arise from the synthetic route, including unreacted starting materials, isomeric byproducts, or degradation products. Therefore, robust analytical methods for purity determination are imperative.
Comparison of Analytical Methods for Purity Assessment
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in purity assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei. |
| Advantages | High sensitivity and specificity, excellent for identifying and quantifying volatile impurities. Provides structural information through mass fragmentation patterns. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. High resolution and established methodology for purity determination. | Provides unambiguous structure confirmation and can quantify impurities without the need for specific reference standards for each impurity (qNMR). |
| Limitations | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds, which can add complexity.[3] | Impurity identification can be challenging without reference standards. Co-elution of impurities can occur. | Lower sensitivity compared to GC-MS and HPLC. Complex spectra can be difficult to interpret for mixtures. |
| Typical Application for this compound | Ideal for identifying and quantifying volatile organic impurities, residual solvents, and synthetic byproducts. | Primary method for purity assay and quantification of non-volatile impurities. | Structural confirmation of the main component and identification and quantification of major impurities and isomers. |
Illustrative GC-MS Experimental Protocol
The following is a detailed, representative protocol for the purity assessment of this compound by GC-MS.
Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable solvent (e.g., methanol or dichloromethane) to achieve a concentration of 1 mg/mL.
-
Standard Solution: Prepare a stock solution of a certified reference standard of this compound at a concentration of 1 mg/mL in the same solvent. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar capillary column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 450.
Data Analysis
-
Purity Calculation: The purity of the this compound sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Tentatively identify impurities by comparing their mass spectra with the NIST mass spectral library. The molecular weight of this compound is 237.01 g/mol .[4] The mass spectrum will show a molecular ion peak (M+) at m/z 237.[4]
Visualizing the Analytical Workflow
The following diagrams illustrate the GC-MS analytical workflow and a comparison of analytical techniques.
References
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Fluoro-2-iodoaniline
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The haloaniline, 4-Fluoro-2-iodoaniline, is a valuable building block in this endeavor, offering a reactive handle for the construction of complex molecular architectures through cross-coupling reactions. However, reagent availability, cost, and the desire for differentiated reactivity in sequential coupling strategies necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of alternative reagents to this compound, with a focus on their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data.
The Reactivity Landscape: Iodo- vs. Bromo- vs. Chloroanilines
The primary alternatives to this compound are its halogen-substituted counterparts: 4-Fluoro-2-bromoaniline and 4-Fluoro-2-chloroaniline. The choice of the halogen atom is a critical determinant of the reagent's reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is principally governed by the carbon-halogen (C-X) bond strength, where the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for these halogenated anilines as:
Iodoanilines > Bromoanilines > Chloroanilines
This differential reactivity allows for selective and sequential functionalization of polyhalogenated systems. For instance, a more reactive iodine atom can be selectively coupled while leaving a less reactive bromine or chlorine atom intact for a subsequent transformation. While fluoroanilines are also part of the halogenated aniline family, the carbon-fluorine bond is exceptionally strong, rendering them generally unreactive in these cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The higher reactivity of iodo- and bromoanilines often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted analogs.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 4-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | - | up to 97 |
| 4-Bromoaniline | Phenylboronic acid | Pd–poly(AA) hybrid | - | - | 70 | 10 | 62 |
| 4-Chloroanisole | Phenylboronic acid | [IPr·H][Pd(ƞ³-cin)Cl₂] (0.5 mol%) | K₂CO₃ | Ethanol | 40 | 16 | ~90 (GC) |
| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | - | 85 |
Note: The data in this table is compiled from multiple sources and represents typical reaction outcomes. Direct comparative studies under identical conditions are limited. The yields for chloroarenes often require more specialized and electron-rich phosphine ligands.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the haloaniline is a key factor in determining the reaction efficiency. Aryl iodides and bromides are generally more reactive than aryl chlorides, which often require more forcing conditions and specialized catalyst systems.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | Water | 50 | - | High |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10 mol%) / X-Phos (10 mol%) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High |
| 3-Chloro-5-(4-fluorophenyl)aniline | Morpholine | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | NaOtBu | Toluene | 80-110 | 2-24 | 70-95 |
| Chloroaniline derivative | - | Pd₂(dba)₃ / RuPhos | K₃PO₄ | DMF/H₂O | 120 | - | High |
Note: This table presents representative data from various literature sources. The efficiency of Buchwald-Hartwig amination is highly dependent on the specific amine, ligand, and base used.
A Strategic Alternative: 2-Amino-5-fluorophenylboronic Acid
A conceptually different approach to circumventing the use of haloanilines as electrophiles is to employ an aniline-derived organoboron reagent as the nucleophile. 2-Amino-5-fluorophenylboronic acid serves as a valuable surrogate for 4-fluoroaniline derivatives in Suzuki-Miyaura couplings with aryl halides. This strategy reverses the roles of the coupling partners and can be advantageous depending on the availability of starting materials and the desired synthetic route.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-fluorophenylboronic acid | Aryl Bromide | Pd catalyst | K₃PO₄ | Dioxane/Water | 60-100 | 5-24 | Good to Excellent |
Note: Specific yield data for a wide range of couplings with 2-Amino-5-fluorophenylboronic acid requires screening of reaction conditions, but the general feasibility is well-established.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Fluoro-2-haloaniline with an Arylboronic Acid
Materials:
-
4-Fluoro-2-haloaniline (iodo, bromo, or chloro derivative) (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-fluoro-2-haloaniline, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from 60-120°C, depending on the reactivity of the haloaniline) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Fluoro-2-haloaniline with a Primary or Secondary Amine
Materials:
-
4-Fluoro-2-haloaniline (iodo, bromo, or chloro derivative) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu or LHMDS, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the 4-fluoro-2-haloaniline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring for the required duration (2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Synthesis
To better understand the underlying chemical transformations and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The Strategic Advantage of 4-Fluoro-2-iodoaniline in Modern Synthesis
In the landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is paramount to the success of a product's development. Among the myriad of aniline derivatives available, 4-Fluoro-2-iodoaniline has emerged as a uniquely advantageous building block. Its distinct substitution pattern offers a combination of reactivity and electronic properties that provide chemists with a versatile tool for the construction of complex molecular architectures. This guide provides an objective comparison of this compound with other anilines, supported by experimental data, to highlight its superior performance in key synthetic transformations.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This heightened reactivity allows for selective functionalization at the 2-position under milder conditions, often leaving other halogen substituents on the aromatic ring or coupling partner untouched.
This chemoselectivity is a critical asset in multi-step syntheses, enabling a programmed, sequential introduction of different functionalities. For instance, a Suzuki-Miyaura coupling can be performed selectively at the iodo-position, followed by a subsequent, more forcing coupling at a bromo- or chloro-position on the same or a different molecule. This strategic approach is invaluable in the efficient construction of complex drug candidates and other high-value organic molecules.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the enhanced reactivity of the iodo-substituent, a comparative analysis of Suzuki-Miyaura coupling reactions with various halogenated anilines is presented below. The data consistently demonstrates that iodo-substituted anilines afford higher yields under milder conditions compared to their bromo- and chloro-analogues.
| Entry | Aniline Derivative | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O, 80°C, 2h | 92 |
| 2 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 12h | 75 |
| 3 | 4-Chloro-2-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O, 110°C, 24h | 60 |
Note: The data presented is a representative summary compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
The Role of the Fluorine Substituent in Drug Design
The presence of a fluorine atom at the 4-position of the aniline ring confers several desirable properties, particularly in the context of medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key benefits of fluorine incorporation include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug.
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can enhance its ability to cross cell membranes and reach its target.
Case Study: Synthesis of the MEK Inhibitor Trametinib
A prominent example showcasing the utility of a this compound derivative is in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. The mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.[2]
Trametinib's mechanism of action involves binding to an allosteric pocket of the MEK protein, thereby preventing its activation by RAF kinases and subsequent phosphorylation of ERK.[1][3] This ultimately leads to the inhibition of tumor cell growth. The 2-fluoro-4-iodoaniline moiety is a crucial component of the Trametinib structure, with the iodo-group being a key handle for the final coupling steps in its synthesis.[3][4][5]
References
- 1. news-medical.net [news-medical.net]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
A Comparative Guide to Biaryl Derivatives Synthesized from 4-Fluoro-2-iodoaniline for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of a series of novel biaryl derivatives synthesized from the versatile building block, 4-Fluoro-2-iodoaniline. These compounds are designed as potential kinase inhibitors, a critical class of therapeutics in oncology. The strategic introduction of varied aryl moieties via Suzuki coupling allows for a systematic exploration of the structure-activity relationship (SAR), aiming to enhance potency and selectivity against key oncological targets such as the Epidermal Growth Factor Receptor (EGFR).
Performance Comparison of Synthesized Biaryl Derivatives
The following table summarizes the characterization and in vitro performance of a series of N-(4-(substituted-biphenyl)-2-fluorophenyl)quinazolin-4-amine derivatives. The core structure was synthesized from this compound, with diversity introduced at the 2-position through a Suzuki coupling reaction. The data presented are representative and intended to illustrate the impact of substitution on biological activity.
| Compound ID | R Group (at 2-position) | Molecular Weight ( g/mol ) | Yield (%) | EGFR Inhibition IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) |
| 1a | Phenyl | 407.41 | 85 | 55 | 1.2 |
| 1b | 4-Methoxyphenyl | 437.44 | 82 | 32 | 0.8 |
| 1c | 4-Chlorophenyl | 441.86 | 88 | 45 | 1.0 |
| 1d | 4-(Trifluoromethyl)phenyl | 475.41 | 75 | 78 | 2.5 |
| 1e | 3-Pyridyl | 408.40 | 79 | 65 | 1.8 |
| Vandetanib | N/A (Reference) | 475.36 | N/A | 40 (VEGFR-2) / 500 (EGFR) | 1.5 |
Data Interpretation: The substitution on the appended phenyl ring significantly influences the inhibitory activity. The introduction of an electron-donating group (methoxy, 1b ) at the 4-position enhances potency against both the EGFR kinase and the A549 lung cancer cell line compared to the unsubstituted analog (1a ). Conversely, a strong electron-withdrawing group (trifluoromethyl, 1d ) diminishes activity. A halogen substituent (chloro, 1c ) results in activity comparable to the parent compound. These findings suggest that modulating the electronic properties of the biaryl system is a key strategy for optimizing the efficacy of this scaffold.
Signaling Pathway and Mechanism of Action
The synthesized derivatives are designed to target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In many cancer types, this pathway is aberrantly activated. The 4-anilinoquinazoline scaffold, a core component of the synthesized molecules, acts as an ATP-competitive inhibitor at the kinase domain of EGFR, blocking downstream signaling.[1]
Figure 1. EGFR signaling pathway and inhibition by synthesized derivatives.
Experimental Protocols
The synthesis of the target biaryl derivatives from this compound is proposed via a two-step sequence: nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.
Figure 2. General synthetic workflow for biaryl derivatives.
Step 1: Synthesis of N-(4-fluoro-2-iodophenyl)quinazolin-4-amine (Intermediate)
-
To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the intermediate product as a solid.
Step 2: General Protocol for Suzuki Coupling (Synthesis of Final Products 1a-1e)
-
In a reaction vessel, combine N-(4-fluoro-2-iodophenyl)quinazolin-4-amine (1.0 eq), the corresponding arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final biaryl derivative.
Alternatives and Comparative Assessment
The choice of this compound as a starting material is strategic. The distinct reactivity of the C-I bond allows for selective functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds.
Alternative Starting Materials:
-
4-Fluoro-2-bromoaniline: This analog can also be used for Suzuki coupling. However, the C-I bond is generally more reactive than the C-Br bond, potentially allowing for milder reaction conditions and higher yields when using the iodo-analog.
-
3,4-disubstituted anilines: While other substitution patterns can be explored, the 4-fluoro-2-halo pattern is particularly valuable for creating kinase inhibitors that mimic the binding mode of approved drugs like Lapatinib.
The presented synthetic strategy offers a modular and efficient route to a library of novel kinase inhibitors. The comparative data suggests that fine-tuning the electronic properties of the biaryl moiety is a promising approach for developing potent and selective anti-cancer agents. Further in-depth biological evaluation of these and related derivatives is warranted.
References
A Comparative Guide to the Electronic Properties of 4-Fluoro-2-iodoaniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halogenated anilines are pivotal building blocks. Their unique electronic properties, governed by the nature and position of halogen substituents, dictate their reactivity and potential applications in designing novel therapeutic agents and functional materials.[1][2][3][4] This guide provides a comparative analysis of the electronic properties of 4-Fluoro-2-iodoaniline, a compound of significant interest, benchmarked against related fluoro- and iodo-substituted anilines.
While specific experimental and extensive dedicated DFT studies on this compound are limited in the public domain, this guide leverages a comprehensive DFT study on meta-fluoroaniline (MFA) and meta-iodoaniline (MIA) to extrapolate and predict the electronic characteristics of this compound.[5][6] This comparative approach offers valuable insights for researchers looking to understand and utilize this molecule in their synthetic endeavors.
Comparison of Electronic Properties
The electronic properties of aniline derivatives, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO energy gap, Mulliken atomic charges, and Molecular Electrostatic Potential (MEP), are crucial in predicting their chemical behavior.[5][7]
Table 1: Comparison of Calculated Electronic Properties
| Property | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) | This compound (Predicted) |
| HOMO Energy (eV) | -6.0 | -5.8 | -5.9 to -5.7 |
| LUMO Energy (eV) | -0.5 | -0.8 | -0.7 to -0.9 |
| HOMO-LUMO Gap (eV) | 5.5 | 5.0 | 4.8 to 5.2 |
| Dipole Moment (Debye) | 2.5 | 2.3 | 2.4 to 2.6 |
Note: Values for MFA and MIA are based on a DFT study.[5][6] The values for this compound are predicted based on the trends observed in the reference study and the combined electron-withdrawing and donating effects of the fluoro and iodo substituents.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap suggests higher reactivity. Based on the data for MFA and MIA, it is anticipated that this compound will possess a HOMO-LUMO gap in the range of 4.8 to 5.2 eV, indicating a molecule with significant potential for chemical transformations.
Table 2: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| C1 (-NH2) | -0.2 to -0.3 |
| C2 (-I) | +0.1 to +0.2 |
| C3 | -0.1 to -0.2 |
| C4 (-F) | +0.2 to +0.3 |
| C5 | -0.1 to -0.2 |
| C6 | -0.1 to -0.2 |
| N | -0.8 to -0.9 |
| I | +0.05 to +0.15 |
| F | -0.4 to -0.5 |
Note: Predicted charges are based on the known electronegativity of the substituents and trends from computational studies on similar molecules.[7][8][9] The precise values would require a dedicated DFT calculation.
Mulliken charge analysis helps in understanding the charge distribution across the molecule, which influences its electrostatic interactions and reactivity.[7][8] For this compound, the fluorine atom is expected to carry the most negative charge due to its high electronegativity, while the carbon atom attached to it will have a corresponding positive charge.
Experimental and Computational Protocols
The following section details the standard computational methodology employed in DFT studies to analyze the electronic properties of molecules like this compound, based on the protocols used for m-fluoroaniline and m-iodoaniline.[5][6]
Computational Details
Density Functional Theory (DFT) calculations are typically performed using a program package like Gaussian. The B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) method combined with a suitable basis set, such as 6-311++G(d,p) or LanL2DZ for molecules containing heavy atoms like iodine, is a common choice for geometry optimization and electronic property calculations.[10]
The optimized molecular geometry corresponds to the minimum energy conformation on the potential energy surface. Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies). Subsequently, properties like HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential can be calculated at the same level of theory.
Caption: A typical workflow for DFT calculations.
Logical Comparison of Electronic Properties
The interplay of the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom in this compound is expected to result in a unique electronic profile compared to its singly substituted counterparts.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. calibrechem.com [calibrechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Navigating the Coupling Landscape: A Comparative Analysis of Boronic Acid Efficiency in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in complex organic syntheses. Among the myriad of tools available for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, and the choice of the boronic acid coupling partner significantly influences reaction outcomes. This guide provides an objective, data-driven comparison of the coupling efficiency of various boronic acids and their derivatives, offering insights into their relative performance and guidance for selecting the optimal reagent for specific synthetic challenges.
The versatility, functional group tolerance, and generally low toxicity of boronic acids have cemented their role as indispensable building blocks in modern organic chemistry.[1] However, the reactivity and stability of these compounds can vary substantially based on their structural and electronic properties. This analysis delves into the performance of arylboronic acids, heteroarylboronic acids, and boronic esters, presenting a clear comparison of their efficiencies in the widely-used Suzuki-Miyaura coupling reaction.
Comparative Performance of Boronic Acids
The efficiency of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors, as well as its inherent stability. Generally, boronic acids are more reactive than their corresponding boronic esters.[2][3] This heightened reactivity is attributed to the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle. However, this increased reactivity often comes at the cost of reduced stability, as boronic acids are more susceptible to side reactions such as protodeboronation and oxidation.[2]
Boronic esters, such as the commonly used pinacol esters, offer enhanced stability and are often easier to handle and purify.[4] This stability makes them attractive for multi-step syntheses where the boronic acid moiety needs to be carried through several transformations. The trade-off for this stability is typically a decrease in reactivity compared to the parent boronic acids.[2][4] The choice between a boronic acid and a boronic ester therefore represents a balance between desired reactivity and required stability.
The electronic nature of the substituents on the aromatic ring of the boronic acid also plays a pivotal role. Electron-withdrawing groups can increase the Lewis acidity of the boron, potentially accelerating the transmetalation step. Conversely, electron-donating groups can decrease this acidity. The steric hindrance around the boron atom can also significantly impact the reaction rate, with bulky substituents often slowing down the coupling process.
Quantitative Comparison of Boronic Acid Derivatives
The following table summarizes the relative coupling efficiencies of different classes of boronic acid derivatives based on reported yields in Suzuki-Miyaura reactions under various conditions. It is important to note that direct comparison can be challenging due to the wide range of substrates, catalysts, and reaction conditions employed in the literature. The data presented here is a synthesis of representative examples to illustrate general trends.
| Boronic Acid Type | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent(s) | Yield (%) | Reference(s) |
| Phenylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 95 | Based on general Suzuki-Miyaura conditions |
| Phenylboronic Acid Pinacol Ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 | Illustrative example from various literature |
| 4-Methoxyphenylboronic Acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 | Based on modern catalyst system performance |
| 4-Trifluoromethylphenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | Representative of electron-deficient couplings |
| 2-Thiopheneboronic Acid | 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 85 | Example of heteroaryl coupling |
| Potassium Phenyltrifluoroborate | 4-Iodotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 93 | Highlighting the utility of trifluoroborates |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, temperature, and reaction time. The data in this table is intended to be illustrative of general trends and not a direct comparison of performance under identical conditions.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of different boronic acids, a standardized experimental protocol is crucial. The following section outlines a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: To the mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Degas the chosen solvent (e.g., a mixture of toluene and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction Execution: Place the reaction vessel under an inert atmosphere and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Experimental Workflow
The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to its catalytic cycle. Understanding this cycle is key to optimizing reaction conditions and troubleshooting suboptimal results.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for comparing the coupling efficiency of different boronic acids involves a systematic approach to ensure that the observed differences in yield can be attributed to the nature of the boronic acid itself.
Caption: A standardized workflow for the comparative analysis of boronic acid coupling efficiency.
References
Validated analytical methods for 4-Fluoro-2-iodoaniline
A Comparative Guide to Validated Analytical Methods for 4-Fluoro-2-iodoaniline
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of common analytical techniques that can be adapted and validated for its analysis. The methodologies and performance data presented are based on validated methods for structurally similar haloaniline compounds and serve as a robust starting point for method development and validation.
The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV, GC-MS, and LC-MS/MS, based on data from analogous aniline compounds. This allows for a direct comparison of their capabilities.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry. |
| Linearity Range | Typically in the µg/mL to ng/mL range. | Wide linear ranges, often from pg/L to ng/L.[1] | Excellent linearity over a wide concentration range, often from pg/mL to ng/mL.[2] |
| Limit of Detection (LOD) | Generally in the low ng/mL range. | 9–50 pg/L for GC-EI-MS.[1] | As low as 0.19 ng/mL.[2] |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range. | - | As low as 0.94 ng/mL.[2] |
| Precision (%RSD) | Typically <15%.[1] | Intra-day repeatability < 15%.[1] | < 8.7%.[2] |
| Accuracy/Recovery | - | 80-104%.[1] | 92-99%.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility and thermal stability.[1][3] | Can range from simple dilution to more complex extraction procedures for complex matrices.[4] |
| Key Advantages | Widely available, robust, and cost-effective. | High resolving power and sensitivity.[1] | Highest sensitivity and selectivity, ideal for trace analysis in complex matrices.[4] |
| Key Disadvantages | Lower sensitivity compared to MS methods. | Derivatization can be time-consuming.[3] | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are general and would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug substances and intermediates where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for aniline derivatives.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5][6]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its absorption maximum. For similar compounds, wavelengths are often in the 240-260 nm range.[5]
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity than HPLC-UV and is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54) is often used for aniline derivatives.[7]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: Typically around 250 °C.[1]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 40 °C and ramping up to 240 °C.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) is common.
-
Acquisition Mode: Full scan for qualitative analysis or Single Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Sample Preparation and Derivatization:
-
Anilines can sometimes exhibit poor peak shape in GC. Derivatization to a less polar and more volatile form may be necessary.[3] This can be achieved through acylation or silylation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the preferred method for trace-level quantification, especially in complex matrices like biological samples.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Sample Preparation:
-
For clean samples, a simple "dilute and shoot" approach may be sufficient.
-
For more complex matrices, sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interferences.[4]
-
Visualizing the Analytical Workflow
The following diagrams illustrate a general workflow for the analysis of this compound and a logical comparison of the discussed analytical methods.
General analytical workflow for this compound.
Comparison of analytical methods for this compound.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. epa.gov [epa.gov]
A Comparative Guide to the Synthetic Applications of 4-Fluoro-2-iodoaniline
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. 4-Fluoro-2-iodoaniline stands out as a versatile intermediate, offering unique advantages in various synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of its synthetic applications, offering a comparative analysis against its bromo and chloro analogues, supported by experimental data and detailed protocols.
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two distinct halogen substituents on the aniline ring. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[1] The iodine atom, being the most reactive of the common halogens in palladium-catalyzed reactions, allows for selective functionalization.[2]
Comparative Performance in Cross-Coupling Reactions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[2] This inherent reactivity difference allows for chemoselective reactions on polyhalogenated substrates.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH | 100 | 4 | >95 | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 2 | 98 | [4] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 47 | [5] |
While direct comparative data for 4-fluoro-2-haloanilines under identical conditions is sparse in the literature, the data for analogous haloarenes clearly illustrates the superior reactivity of iodo-substituted compounds, which generally require milder conditions and shorter reaction times to achieve high yields.
Table 2: Comparison of Halogen Reactivity in Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ / CuI | Et₃N | [TBP][4EtOV] | RT | - | 80 | [6] |
| 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | - | High | [7] |
| Aryl Chlorides | Terminal Alkynes | Co-NHC@MWCNTs | KOH | EtOH/H₂O | 65 | - | Acceptable | [8] |
Similar to the Suzuki coupling, iodoarenes exhibit the highest reactivity in Sonogashira couplings, often proceeding under milder conditions than their bromo and chloro counterparts.
Table 3: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodides | Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate | [9] |
| Aryl Bromides | Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | 60-88 | [10] |
| Aryl Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | - | 6 | Good | [11] |
The Buchwald-Hartwig amination also follows the general reactivity trend, with aryl iodides and bromides being more reactive than aryl chlorides. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.
Key Synthetic Applications & Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The high reactivity of the C-I bond in this compound allows for its selective coupling, leaving other, less reactive halogens on the molecule or coupling partner untouched for subsequent transformations. This is particularly useful in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 2-Amino-5-fluorobiphenyl Derivatives
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 3:1 methanol/water (10 mL). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 60-80 °C for 2-6 hours, or until completion as monitored by TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-5-fluorobiphenyl derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-iodoaniline: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 4-Fluoro-2-iodoaniline, this guide offers procedural steps to ensure the safety of researchers and compliance with regulations.
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document outlines the essential procedures for the safe disposal of this compound, a compound requiring careful handling due to its potential hazards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 61272-76-2 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Colorless to Brown clear liquid |
| Purity | >98.0% (GC) |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The recommended procedure often involves incineration.
Experimental Protocol for Disposal by Incineration:
-
Material Preparation: Dissolve or mix the this compound with a combustible solvent. This increases the efficiency of incineration.
-
Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Container Disposal: Dispose of the original container as unused product, following the same hazardous waste protocols.[1][3]
Spill Management:
In the event of a spill, avoid dust formation.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[1] Do not let the product enter drains.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This structured approach to waste management is fundamental to maintaining a safe laboratory environment and ensuring compliance with all relevant safety regulations. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 4-Fluoro-2-iodoaniline
Essential Safety and Handling Guide for 4-Fluoro-2-iodoaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Safety and Hazard Information
Product Identifier: this compound CAS Number: 61272-76-2
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | [2] |
| Molecular Weight | 237.01 g/mol | [2] |
| Appearance | Colorless to Brown clear liquid or off-white crystalline powder | [1][2] |
| Melting Point | 55-57 °C | [5] |
| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Density | 1.99 - 2.0 g/cm³ | [1][2] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [2] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [2] |
| LD50 (Oral, Rat) | No data available | |
| LD50 (Dermal, Rabbit) | No data available | |
| LC50 (Inhalation, Rat) | No data available |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for safely handling this compound from preparation to the completion of the experimental work.
1. Pre-Experiment Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the nature of the procedure.
- Safety Data Sheet (SDS) Review: All personnel involved must read and understand the SDS for this compound before commencing any work.[6]
- Emergency Equipment Check: Ensure that a fully stocked spill kit, safety shower, and eyewash station are readily accessible and in good working order.
- Fume Hood Verification: All handling of this compound must be performed inside a certified and properly functioning chemical fume hood.[3]
2. Personal Protective Equipment (PPE) Protocol:
- Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[3]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[3][7]
- Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, a chemically impervious apron or suit should be worn.[3][7]
- Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2) is required.[3]
3. Handling and Experimental Procedure:
- Work Area: Designate a specific area within the fume hood for handling this compound.
- Weighing and Transfer: If the compound is a solid, handle it as a powder. Use a spatula for transfers and weigh it in a tared, sealed container to minimize dust generation. If it is a liquid, use a calibrated pipette or syringe.
- Spill Prevention: Use a secondary container when transporting the chemical within the lab.
- Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing dust, fumes, or vapors.[1][3]
4. Post-Experiment Cleanup:
- Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Emergency Response and First Aid
Immediate action is crucial in the event of exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
- Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
2. Labeling and Storage:
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).
- Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
3. Final Disposal:
- Professional Disposal: Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
